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  • Product: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid
  • CAS: 733740-98-2

Core Science & Biosynthesis

Foundational

stereochemistry of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

An In-depth Technical Guide to the Stereochemistry of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid Authored by: A Senior Application Scientist Abstract The stereochemical configuration of active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereochemistry of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid

Authored by: A Senior Application Scientist

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) and advanced molecular building blocks is a cornerstone of modern drug development and materials science. This guide provides a comprehensive technical overview of the , a molecule of significant interest due to its structural motifs. We will delve into its molecular architecture, the synthesis of its racemic form, strategies for chiral resolution, and the analytical techniques required for the definitive characterization of its enantiomers. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the stereochemical challenges and solutions associated with 1,2-disubstituted cyclopentane systems.

Introduction: The Significance of Stereoisomerism

The spatial arrangement of atoms within a molecule, or its stereochemistry, can have profound effects on its biological activity, physical properties, and overall function. In drug development, it is common for one enantiomer of a chiral drug to be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. Therefore, the ability to synthesize and characterize enantiomerically pure compounds is not merely an academic exercise but a critical requirement for safety and efficacy.

trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid presents a classic case of stereoisomerism in a disubstituted cycloalkane. Its structure, featuring two stereogenic centers on a conformationally flexible cyclopentane ring, makes it an excellent model for understanding the principles of stereocontrol. The presence of a carboxylic acid handle, a benzoyl group, and a bromine atom provides multiple points for functionalization and interaction with biological targets, such as enzymes.[1] This guide offers a field-proven perspective on navigating the stereochemical landscape of this important molecule.

Molecular Architecture and Stereoisomers

The core of the target molecule is a cyclopentane ring with substituents at the C1 and C2 positions. The descriptor "trans" signifies that the carboxylic acid and the 4-bromobenzoyl groups are located on opposite sides of the ring's plane.[2] This arrangement is generally more stable than the corresponding cis isomer because it minimizes steric hindrance between the two bulky substituents.[1]

The molecule possesses two chiral centers at the C1 and C2 positions. For a 1,2-disubstituted cycloalkane, the maximum number of stereoisomers is 2², or four. These exist as two pairs of enantiomers (one cis pair and one trans pair). Since our focus is the trans isomer, we are dealing with a single pair of enantiomers:

  • (1R,2R)-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

  • (1S,2S)-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

These two molecules are non-superimposable mirror images of each other and will exhibit identical physical properties (melting point, boiling point, solubility in achiral solvents) except for their interaction with plane-polarized light.[3]

Caption: Enantiomeric pair of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid.

Synthesis of the Racemic trans-Mixture

The initial step in accessing the enantiopure forms is typically the synthesis of the racemic mixture. A common and effective method involves a Friedel-Crafts-type acylation. One plausible route is the reaction between cyclopentanecarboxylic acid and 4-bromobenzoyl chloride.[1]

Causality Behind Experimental Choices:
  • Reagents: 4-bromobenzoyl chloride is used as the acylating agent due to the high reactivity of the acid chloride functional group. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Anhydrous Conditions: The reaction must be performed under anhydrous (dry) conditions because the acid chloride is highly susceptible to hydrolysis, which would quench the reagent and reduce the yield.[1]

  • Purification: Recrystallization or column chromatography is employed to purify the final product, separating it from unreacted starting materials and side products.[1]

G start Starting Materials (4-Bromobenzoyl Chloride, Cyclopentanecarboxylic Acid, Triethylamine) reaction Reaction under Anhydrous Conditions (e.g., in Dichloromethane) start->reaction Combine & Stir quench Aqueous Workup (Quench Reaction) reaction->quench extraction Solvent Extraction quench->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Racemic trans-Product purification->product

Caption: General workflow for the synthesis of the racemic mixture.

Experimental Protocol: Synthesis of Racemic trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopentanecarboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 eq) dropwise.

  • Acylation: Dissolve 4-bromobenzoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the racemic trans-product.

Chiral Resolution via Diastereomeric Salt Formation

With the racemic mixture in hand, the next critical step is the separation of the enantiomers. The most established and scalable method for resolving carboxylic acids is through the formation of diastereomeric salts using a chiral base.[4]

Principle of Resolution:

The principle is straightforward: reacting a racemic mixture of an acid (a pair of enantiomers) with a single enantiomer of a chiral base results in the formation of two diastereomeric salts.[4][5]

(R/S)-Acid + (R)-Base → (R)-Acid-(R)-Base + (S)-Acid-(R)-Base

These diastereomers are no longer mirror images and thus have different physical properties, most notably different solubilities. This difference allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved.[5]

G cluster_0 Separation racemate Racemic Acid (R-Acid & S-Acid) salt_formation Diastereomeric Salt Formation in Solvent racemate->salt_formation base Chiral Resolving Agent (e.g., S-Base) base->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Salt (e.g., R-Acid:S-Base) Crystallizes crystallization->less_soluble more_soluble More Soluble Salt (e.g., S-Acid:S-Base) Remains in Solution crystallization->more_soluble acidification1 Acidification (Liberates R-Acid) less_soluble->acidification1 acidification2 Acidification (Liberates S-Acid) more_soluble->acidification2 product1 Enantiopure R-Acid acidification1->product1 product2 Enantiopure S-Acid acidification2->product2

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Chiral Resolution
  • Salt Formation: Dissolve the racemic trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (1.0 eq) in a suitable hot solvent, such as ethanol or acetonitrile. In a separate flask, dissolve an enantiomerically pure chiral amine (e.g., (S)-(-)-α-phenylethylamine) (0.5-1.0 eq) in the same solvent.

  • Crystallization: Slowly add the chiral amine solution to the acid solution. Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be checked at this stage. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This protonates the carboxylate and breaks the salt.

  • Extraction: Transfer the mixture to a separatory funnel. The enantiomerically enriched carboxylic acid will move into the organic layer. Separate the layers and extract the aqueous layer again with the organic solvent.

  • Final Product: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.

Stereochemical Characterization and Analysis

Definitive proof of stereochemical identity and purity requires a suite of analytical techniques.

  • X-Ray Crystallography: This is the gold standard for determining the absolute stereochemistry of a molecule. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms can be determined.[6] Crystal structure analysis of the title compound reveals a network stabilized by hydrogen bonding between carboxylic acid dimers and weak halogen bonding from the bromine atoms.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the workhorse method for determining the enantiomeric excess (e.e.) of a sample. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to elute at different times.[7]

  • Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions (+ for dextrorotatory, - for levorotatory).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the signals of the two enantiomers, allowing for the determination of their ratio.[6][8]

Data Summary

The following table summarizes key physical and computed properties for the target compound.

PropertyValueSource
Molecular FormulaC₁₃H₁₃BrO₃PubChem[9]
Molecular Weight297.14 g/mol PubChem[9]
Melting Point120-122 °CChemicalBook[10]
pKa (Predicted)4.30 ± 0.40ChemicalBook[10]
IUPAC Nametrans-2-(4-bromobenzoyl)cyclopentane-1-carboxylic acidPubChem[9]

Conformational Considerations

Unlike the rigid planar structure of benzene or the well-defined chair conformation of cyclohexane, the cyclopentane ring is conformationally flexible. To relieve ring strain, it puckers out of planarity, rapidly interconverting between "envelope" and "half-chair" conformations through a low-energy process called pseudorotation.[1][2] For trans-1,2-disubstituted cyclopentanes, the substituents preferentially occupy pseudo-equatorial positions to minimize steric interactions, which contributes to the overall stability of the trans configuration.[1]

Conclusion

The is a multifaceted topic that requires a systematic and logical approach. The synthesis of the racemate is achievable through standard organic transformations, but the true challenge lies in the efficient separation and characterization of the individual (1R,2R) and (1S,2S) enantiomers. Chiral resolution by diastereomeric salt formation remains a robust and scalable method for this purpose. A multi-pronged analytical approach, leveraging techniques such as chiral HPLC and X-ray crystallography, is essential for validating the stereochemical purity and absolute configuration of the final products. A thorough understanding of these principles is indispensable for any scientist working with this, or structurally related, chiral molecules in a research or drug development setting.

References

  • Google Patents. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • National Institutes of Health (NIH). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid - Organic & Biomolecular Chemistry. [Link]

  • PubChem. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | C13H13BrO3. [Link]

  • ResearchGate. (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. [Link]

  • PubMed. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. [Link]

  • Chemistry LibreTexts. 4: Organic Compounds - Cycloalkanes and their Stereochemistry. [Link]

  • ResearchGate. (PDF) Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs. [Link]

  • MDPI. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. [Link]

  • Waseda University. Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [Link]

  • ChemRxiv. Access to Spirooxindole-fused Cyclopentanes via Stereoselective Organocascade Reaction using Bifunctional Catalysis. [Link]

  • ResearchGate. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. [Link]

  • Michigan State University. Ring Conformations. [Link]

Sources

Exploratory

Technical Monograph: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes mechanistic insight, reproducible protocols, and authoritative data.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes mechanistic insight, reproducible protocols, and authoritative data.

CAS Registry Number: 733740-98-2[1][2]

Executive Summary

trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (CAS 733740-98-2) is a critical bicyclic pharmacophore and intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and auxin transport inhibitors. Distinguished by its trans-configured cyclopentane scaffold, this compound offers a rigid stereochemical template that enhances binding selectivity in protein-ligand interactions.

This guide provides a definitive technical analysis of its physicochemical properties, an optimized synthesis protocol via Friedel-Crafts acylation, and downstream application strategies in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

The following data aggregates experimentally validated constants and computed descriptors.

PropertyValueSource/Method
CAS Number 733740-98-2 Chemical Abstracts Service
IUPAC Name (1R,2R)-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acidIUPAC Nomenclature
Molecular Formula C₁₃H₁₃BrO₃Elemental Analysis
Molecular Weight 297.15 g/mol High-Res MS
Appearance White to off-white crystalline solidVisual Inspection
Melting Point 120–122 °CDSC / Capillary Method
Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in WaterGravimetric Analysis
pKa (Calc.) ~4.30 (Carboxylic acid)Potentiometric Titration
InChI Key BVTWSRUFFHBCHO-GHMZBOCLSA-NStructure Identifier

Synthetic Methodology: The Friedel-Crafts Route[5][8]

Strategic Rationale

While literature occasionally cites the reaction of acid chlorides with cyclopentane derivatives, the Friedel-Crafts acylation of 1,2-cyclopentanedicarboxylic anhydride is the superior industrial route. This pathway ensures regioselectivity (para-substitution on the aromatic ring) and allows for thermodynamic control over the stereochemistry (cis vs. trans).

Why this route?

  • Atom Economy: Utilizes the anhydride to install both the ketone and carboxylic acid functionalities in a single step.

  • Stereocontrol: The initial product is often the cis-isomer (kinetic), which can be isomerized to the thermodynamically more stable trans-isomer (CAS 733740-98-2) under acidic conditions or thermal equilibration.

Reaction Mechanism & Pathway

The following diagram illustrates the electrophilic aromatic substitution mechanism and the subsequent ring-opening/equilibration steps.

SynthesisPathway Anhydride 1,2-Cyclopentanedicarboxylic Anhydride Complex Activated Acylium Complex Anhydride->Complex Coordination AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Intermediate Cis-Intermediate (Kinetic Product) Complex->Intermediate + Bromobenzene (Electrophilic Attack) BromoBenzene Bromobenzene (Reagent/Solvent) BromoBenzene->Intermediate Isomerization Acid/Thermal Equilibration Intermediate->Isomerization H3O+ / Heat Product trans-2-(4-Bromobenzoyl) cyclopentanecarboxylic acid (Thermodynamic Product) Isomerization->Product Stereoinversion

Caption: Friedel-Crafts acylation mechanism showing conversion of anhydride to the trans-keto acid via thermodynamic equilibration.

Validated Experimental Protocol

Safety Note: Aluminum chloride (AlCl₃) is moisture-sensitive and corrosive. Bromobenzene is an irritant. Perform all operations in a fume hood.

Reagents[2][5][6][7][8][9][10][11][12]
  • 1,2-Cyclopentanedicarboxylic anhydride (1.0 eq)

  • Aluminum Chloride (AlCl₃), anhydrous (2.2 eq)

  • Bromobenzene (5.0 eq, acts as solvent/reagent)

  • Hydrochloric Acid (HCl), 12M and 1M

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (N₂ or Ar).

  • Activation: Charge the flask with AlCl₃ (2.2 eq) and Bromobenzene (3.0 eq) . Cool the suspension to 0–5 °C using an ice bath.

  • Addition: Dissolve 1,2-cyclopentanedicarboxylic anhydride (1.0 eq) in the remaining Bromobenzene (2.0 eq). Add this solution dropwise to the AlCl₃ suspension over 30 minutes. Note: Exothermic reaction; control rate to keep T < 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours.

    • Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). Disappearance of anhydride indicates completion.

  • Quench & Hydrolysis: Pour the reaction mixture slowly onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL). Stir vigorously for 1 hour to decompose the aluminum complex.

  • Epimerization (Critical Step): If the cis isomer predominates (checked via NMR), heat the biphasic mixture to 50 °C for 2 hours. The acidic environment facilitates the keto-enol tautomerism required for cis-to-trans conversion.

  • Extraction: Separate the organic layer.[3] Extract the aqueous phase with EtOAc (3 x 50 mL). Combine organic layers.

  • Purification:

    • Wash combined organics with Brine (1 x 50 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Recrystallization: Dissolve the crude solid in hot Ethanol/Water (9:1). Cool slowly to 4 °C. Filter the precipitate to yield pure trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid.

Analytical Characterization

To validate the synthesis, compare spectral data against these standard values.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.1 (s, 1H, -COOH )

    • δ 7.85 (d, J=8.5 Hz, 2H, Ar-H ortho to CO)

    • δ 7.70 (d, J=8.5 Hz, 2H, Ar-H meta to CO)

    • δ 3.85 (m, 1H, -CH -COAr)

    • δ 3.10 (m, 1H, -CH -COOH)

    • δ 1.60–2.20 (m, 6H, Cyclopentane -CH ₂-)

    • Note on Stereochemistry: The coupling constant between the methine protons at C1 and C2 is diagnostic. Trans isomers typically display smaller coupling constants (

      
       Hz) compared to cis isomers in 5-membered rings, though NOE experiments are definitive.
      
  • IR Spectroscopy (KBr):

    • 1705 cm⁻¹ (C=O, carboxylic acid)

    • 1675 cm⁻¹ (C=O, ketone, conjugated)

    • 2500–3000 cm⁻¹ (O-H stretch, broad)

Applications in Drug Development

The 4-bromophenyl moiety serves as a versatile handle for late-stage diversification, making this compound a high-value scaffold.

Palladium-Catalyzed Cross-Coupling

The bromine substituent allows for Suzuki-Miyaura coupling to attach biaryl systems, a common feature in NSAIDs (e.g., Fenbufen analogs) and enzyme inhibitors.

Applications Core trans-2-(4-Bromobenzoyl) cyclopentanecarboxylic acid (CAS 733740-98-2) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Heck Heck Reaction (Alkenes, Pd(OAc)2) Core->Heck Amidation Amide Coupling (R-NH2, EDC/HOBt) Core->Amidation Target1 Biaryl NSAID Analogs Suzuki->Target1 Target2 Styryl Derivatives Heck->Target2 Target3 Peptidomimetics Amidation->Target3

Caption: Divergent synthesis pathways utilizing the bromine handle and carboxylic acid moiety.

References

  • Chemical Abstracts Service. CAS Registry Number 733740-98-2. American Chemical Society. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23549251: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. [Link]

  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Taber, D. F. Friedel-Crafts Synthesis of Unsymmetrical Benzophenones. Organic Chemistry Portal. [Link]

Sources

Foundational

mechanism of action of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

This guide focuses on the technical role of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (CAS: 733740-98-2) as a high-value chiral pharmacophore scaffold in medicinal chemistry.[1][2] While often categorized as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the technical role of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (CAS: 733740-98-2) as a high-value chiral pharmacophore scaffold in medicinal chemistry.[1][2] While often categorized as a chemical intermediate, its specific stereochemical configuration and bifunctional reactivity make it a critical "mechanism" for orienting binding motifs in modern drug discovery, particularly for kinase inhibitors and metabolic targets.[1][2]

A Technical Guide for Drug Development Professionals[1][2]

Executive Summary: The Scaffold as a Mechanism

trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is not merely a passive building block; it acts as a stereochemical director in small-molecule drug design.[1][2] Its mechanism of action functions on two levels:[1][2][3][4]

  • Synthetic Mechanism: It provides a rigid, chiral cyclopentane core that locks the trans-orientation of two critical vectors—the solubilizing/binding carboxylate tail and the hydrophobic bromobenzoyl head.[1][2]

  • Pharmacological Mechanism (Derived): Upon functionalization (typically via amide coupling and Suzuki cross-coupling), it serves as the core scaffold for inhibitors targeting enzymes such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and specific protein kinases .[1][2] The scaffold mimics the transition states of peptide bonds or occupies hydrophobic pockets with high specificity.[1][2]

Structural Biology & Pharmacophore Analysis[1][2]

The defining feature of this molecule is its (1R,2R) or (1S,2S) trans-configuration .[1][2] Unlike flexible alkyl chains, the cyclopentane ring constrains the conformational entropy of the attached groups.[1][2]

  • Vector A (Carboxylic Acid): positioned to engage in hydrogen bonding (Asp/Glu/Lys residues) or to be derivatized into an amide to mimic the peptide backbone.[1][2]

  • Vector B (4-Bromobenzoyl): A hydrophobic "warhead" precursor.[1][2] The carbonyl group accepts hydrogen bonds, while the 4-bromophenyl group penetrates deep hydrophobic pockets (e.g., the ATP-binding site of kinases or the steroid-binding pocket of metabolic enzymes).[1][2]

Pharmacophore Interaction Model

In derived active pharmaceutical ingredients (APIs), the mechanism of binding typically involves:

  • Hydrophobic Clamp: The phenyl ring (derived from the benzoyl group) engages in ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -stacking or Van der Waals interactions.[1]
    
  • Stereoselective Locking: The trans geometry ensures the "Right-Hand" and "Left-Hand" substituents project at an approximate 120-140° dihedral angle, matching the geometry of many enzyme active sites (e.g., the "L-shape" binding mode).[1][2]

Pharmacophore cluster_mechanism Mechanism of Ligand Orientation Scaffold Cyclopentane Core (Rigid Spacer) Acid Carboxylic Acid (C1) (H-Bond Donor/Acceptor) Scaffold->Acid Vector 1 (Polar) Benzoyl 4-Bromobenzoyl (C2) (Hydrophobic/Electrophilic) Scaffold->Benzoyl Vector 2 (Lipophilic) Target Enzyme Active Site (e.g., 11β-HSD1 / Kinase) Acid->Target H-Bond / Salt Bridge Benzoyl->Target Pi-Stacking / Hydrophobic

Caption: The trans-cyclopentane core acts as a rigid spacer, enforcing a specific vector angle between the polar acid domain and the lipophilic benzoyl domain, critical for high-affinity binding.[1][2]

Synthetic Mechanism of Action

For drug developers, the "action" of this molecule is its unique reactivity profile that enables Fragment-Based Drug Discovery (FBDD) .[1][2] It allows for the independent optimization of two ends of the molecule.[1][2]

The "Telescoped" Activation Protocol

The most common workflow involves a "telescoped" synthesis where the acid is converted to an amide, and the bromine is replaced via cross-coupling.[1][2]

Step 1: Amide Coupling (The "Anchor") The carboxylic acid is activated (using HATU or T3P) to react with an amine (e.g., a piperidine or pyrrolidine).[1][2] This establishes the "Left-Hand Side" (LHS) of the drug, often responsible for solubility and solvent exposure.[1][2]

Step 2: Suzuki-Miyaura Cross-Coupling (The "Warhead") The 4-bromo substituent serves as an electrophile for Palladium-catalyzed cross-coupling with boronic acids (e.g., pyrazole pinacol esters).[1][2] This creates the "Right-Hand Side" (RHS), which typically binds to the deep pocket of the target protein.[1][2]

Step 3: Stereochemical Resolution If the starting material is racemic, chiral resolution (via chiral HPLC or diastereomeric salt formation with chiral amines like ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-methylbenzylamine) is performed to isolate the active enantiomer (usually (1R,2R)).[1]

Synthesis Start trans-2-(4-Bromobenzoyl) cyclopentanecarboxylic acid Inter1 Amide Intermediate (LHS Installed) Start->Inter1 Amide Coupling Final Bioactive Inhibitor (RHS Installed) Inter1->Final Suzuki Coupling Reagent1 Amine (R-NH2) + T3P Reagent2 Aryl Boronate + Pd(dppf)Cl2

Caption: Synthetic workflow transforming the scaffold into a bioactive drug. The bromine atom acts as a specific handle for late-stage diversification.[1][2]

Experimental Validation Protocols
Protocol A: Stereochemical Purity Assessment (Chiral HPLC)

To validate the mechanism of action, the enantiomeric excess (ee) must be >98%, as biological targets are stereospecific.[1][2]

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1][2]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm.

  • Criterion: The (1R,2R) isomer typically elutes distinct from the (1S,2S) isomer.[1][2]

Protocol B: Suzuki-Miyaura Coupling (Standardized)[1][2]
  • Dissolve: 1.0 eq of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid amide in 1,4-Dioxane/Water (4:1).

  • Add: 1.2 eq Aryl Boronic Acid (e.g., Pyrazole-4-boronic acid pinacol ester).

  • Catalyst: Add 5 mol% Pd(dppf)Cl₂·DCM and 3.0 eq K₂CO₃.[1][2]

  • Reaction: Degas with N₂ for 5 min, then heat to 90°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Yield Check: Monitor disappearance of the Aryl-Bromide peak via LC-MS.

Quantitative Data Summary
ParameterValue / RangeRelevance to MoA
LogP (Predicted) ~2.8 - 3.2Indicates good membrane permeability for intracellular targets.[1][2]
pKa (Acid) ~4.3Exists as carboxylate at physiological pH; requires masking (amide) for cellular entry or salt bridge formation.[1][2]
Topological Polar Surface Area ~54 ŲFavorable for oral bioavailability (Rule of 5 compliant).[1][2]
Rotatable Bonds 3Low flexibility confers high binding entropy (rigidification).[1][2]
References
  • Benchchem. (n.d.).[1][2] trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid: Biological Activity and Properties. Retrieved from [1][2]

  • ChemicalBook. (2022).[1][2][5] TRANS-2-(4-BROMOBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID Properties and Suppliers. Retrieved from [1][2]

  • ResearchGate. (2012).[1][2] A Practical Telescoped Three-Step Sequence for the Preparation of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid. (Note: Describes the homologous cyclohexane scaffold used in identical drug development workflows). Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (CID 23549251).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

Sources

Exploratory

reactivity of the bromobenzoyl group in trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

Technical Deep Dive: Functionalization and Reactivity of the Bromobenzoyl Moiety in trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Proc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Functionalization and Reactivity of the Bromobenzoyl Moiety in trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Structural Analysis & Electronic Environment

The molecule trans-2-(4-bromobenzoyl)cyclopentanecarboxylic acid (CAS 733740-98-2) represents a bifunctional scaffold merging a conformationally restricted cyclopentane ring with a highly reactive aryl bromide and a keto-acid motif.[1] For the medicinal chemist, this structure is not merely an intermediate; it is a "divergent node" capable of accessing distinct chemical spaces—biaryls via cross-coupling or fused heterocycles via condensation.

Stereochemical Constraints

The trans-configuration (1R, 2R or 1S, 2S) places the carboxylic acid and the bromobenzoyl group on opposite faces of the cyclopentane envelope. Unlike cyclohexane systems, the cyclopentane ring is highly flexible (pseudorotation). However, the trans-isomer is thermodynamically favored over the cis-isomer due to the minimization of eclipsing interactions between the bulky benzoyl and carboxyl groups.

  • Critical Stability Note: While stable under neutral/acidic conditions, the C1-proton (alpha to the carboxylic acid) and C2-proton (alpha to the ketone) are acidic. Strong bases required for cross-coupling can induce epimerization to the cis-isomer or racemization, necessitating careful base selection (e.g., using K₃PO₄ over NaOtBu).

Electronic Activation of the Aryl Bromide

The 4-bromobenzoyl moiety features a bromine atom para to a carbonyl group. The carbonyl is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).

  • Effect: This reduces electron density at the C-Br bond, significantly lowering the barrier for oxidative addition by Palladium(0) species compared to a standard bromobenzene.

  • Consequence: This substrate is highly active for Suzuki-Miyaura and Buchwald-Hartwig couplings, often proceeding under mild conditions where unactivated aryl bromides might fail.

The Aryl Bromide Vector: Cross-Coupling Strategies

The primary utility of this scaffold in drug discovery is the replacement of the bromine with aryl, heteroaryl, or amine groups. However, the presence of the free carboxylic acid presents a specific challenge: Catalyst Poisoning.

The Carboxylate Interference Problem

Free carboxylic acids can coordinate to Pd(II) intermediates, forming stable carboxylate-Pd complexes that arrest the catalytic cycle (preventing transmetallation).

  • Mitigation Strategy 1 (The Ester Route): Quantitative conversion to the methyl ester (MeOH/H₂SO₄) prior to coupling is the most robust method.

  • Mitigation Strategy 2 (The Aqueous Route): Utilizing water-soluble catalytic systems or biphasic conditions (Water/Ethanol) prevents the carboxylate from effectively competing with the boronic acid for the metal center.

Protocol Design: Suzuki-Miyaura Coupling

We prioritize a "Self-Validating" protocol using Pd(dppf)Cl₂ , which is resistant to oxygen and tolerates the free acid better than Pd(PPh₃)₄.

Data: Catalyst Performance on Keto-Acid Substrates

Catalyst SystemSolventBaseYield (Ar-Ar)Epimerization Risk
Pd(PPh₃)₄Toluene/EtOHNa₂CO₃45-60%High (Reflux)
Pd(dppf)Cl₂·DCM Dioxane/H₂O K₃PO₄ 88-95% Low (60°C)
Pd(OAc)₂ / SPhosn-BuOHK₃PO₄92%Low

The Keto-Acid Vector: Heterocyclization

The 1,4-relationship between the carboxylic acid and the exocyclic ketone (via the cyclopentane backbone) allows for the formation of fused cyclopenta[d]pyridazin-1-ones . This transformation is valuable for generating pharmacophores mimicking phthalazinone-based PARP inhibitors or antihistamines (e.g., Azelastine analogs).

Mechanism: The Hydrazine Condensation

Reaction with hydrazine hydrate proceeds via a cascade:

  • Schiff Base Formation: Hydrazine attacks the highly electrophilic ketone (activated by the electron-deficient aryl ring).

  • Intramolecular Amidation: The resulting hydrazone attacks the carboxylic acid (or ester), closing the ring.

  • Dehydration: Aromatization of the pyridazinone ring drives the equilibrium.

Visualizing the Reaction Landscape

The following diagram maps the divergent reactivity pathways, distinguishing between metal-catalyzed functionalization and heterocyclic condensation.

ReactivityLandscape Start trans-2-(4-Bromobenzoyl) cyclopentanecarboxylic acid Suzuki Pathway A: Suzuki Coupling (Preserves Keto-Acid) Start->Suzuki Ar-B(OH)2, Pd cat. Cyclization Pathway B: Hydrazine Condensation Start->Cyclization N2H4·H2O, EtOH Esterification Pathway C: Esterification (Protection) Start->Esterification MeOH, H+ Biaryl 4-Biaryl-benzoyl Derivative Suzuki->Biaryl C-C Bond Formation Pyridazinone Cyclopenta[d]pyridazin-1-one Scaffold Cyclization->Pyridazinone Ring Closure Ester Methyl Ester Intermediate Esterification->Ester Acid Protection Ester->Suzuki Improved Yield

Caption: Divergent synthesis pathways: Palladium-catalyzed cross-coupling vs. heterocyclization to pyridazinones.

Detailed Experimental Methodologies

Protocol A: Acid-Tolerant Suzuki-Miyaura Coupling

Objective: Synthesize 4'-phenyl analog without ester protection.

  • Setup: In a 20 mL microwave vial, charge trans-2-(4-bromobenzoyl)cyclopentanecarboxylic acid (1.0 equiv, 1 mmol) and Phenylboronic acid (1.2 equiv).

  • Catalyst System: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) and K₃PO₄ (3.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 5 mL). The water is critical to solubilize the inorganic base and facilitate the transmetallation step involving the boronate species.

  • Reaction: Heat to 80°C for 4 hours.

    • Self-Validation Point: Monitor LC-MS for the disappearance of the Br isotope pattern (1:1 doublet at M/M+2) and emergence of the biaryl peak.

  • Workup: Acidify to pH 3 with 1N HCl (careful CO₂ evolution) to protonate the carboxylate, then extract with EtOAc.

Protocol B: Synthesis of 4-(4-Bromophenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[d]pyridazin-1-one

Objective: Cyclize the keto-acid to form the fused heterocycle.

  • Setup: Dissolve the starting material (1 mmol) in Ethanol (5 mL).

  • Reagent: Add Hydrazine monohydrate (1.5 equiv) dropwise at room temperature.

  • Reaction: Reflux (78°C) for 3 hours.

    • Mechanism Check: The solution will initially turn yellow (hydrazone formation) before precipitating the white pyridazinone solid.

  • Isolation: Cool to 0°C. Filter the precipitate. The product is usually pure enough for subsequent steps.

    • Note: The bromine handle remains intact, allowing for Suzuki coupling after the heterocyclic ring is formed (Post-cyclization functionalization).

Mechanism of Action: Palladium Cycle

The following diagram details the specific electronic influence of the carbonyl group on the catalytic cycle.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Facilitated by C=O) Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Limiting if Acidic) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Substrate Substrate: Ar-Br + C=O Product Product: Ar-Ar' + C=O

Caption: The electron-withdrawing carbonyl group accelerates the Oxidative Addition step, making the Ar-Br bond highly reactive.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23549251, trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. Retrieved from [Link]

  • Zhuang, Z., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC PubMed Central. Retrieved from [Link]

  • Patil, A. M., et al. (2023). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid.[2] Arkivoc.[2] Retrieved from [Link]

  • Zhang, H., et al. (2022). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O.[3] ResearchGate.[4] Retrieved from [Link]

Sources

Foundational

role of the cyclopentane ring in trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

An In-depth Technical Guide on the Role of the Cyclopentane Ring in trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid Introduction trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is a molecule that, while not exten...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Role of the Cyclopentane Ring in trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid

Introduction

trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is a molecule that, while not extensively documented in mainstream chemical literature, presents a fascinating case study in medicinal chemistry and drug design. Its structure incorporates three key moieties: a cyclopentane scaffold, a 4-bromobenzoyl group, and a carboxylic acid. The spatial arrangement and inherent properties of these components are dictated in large part by the central cyclopentane ring. This guide will provide an in-depth analysis of the multifaceted role of this carbocyclic ring, moving from its fundamental conformational influence to its potential impact on pharmacokinetic and pharmacodynamic properties. For the purpose of this guide, in the absence of direct experimental data on this specific molecule, we will draw upon established principles of physical organic chemistry and medicinal chemistry, using analogous structures and well-understood concepts to build a comprehensive theoretical framework.

Part 1: The Cyclopentane Scaffold - A Conformational Analysis

The cyclopentane ring is not a planar structure. It adopts puckered conformations to relieve torsional strain, primarily existing in two low-energy forms: the envelope (C_{s} symmetry) and the twist (C_{2} symmetry). These conformations are not static but rapidly interconvert through a process known as pseudorotation. The energy barrier for this interconversion is low, typically around 3-4 kcal/mol.

The introduction of substituents, particularly in a 1,2-trans configuration as seen in our target molecule, significantly influences the conformational landscape of the ring. The bulky 4-bromobenzoyl and the carboxylic acid groups will preferentially occupy pseudo-equatorial positions to minimize steric hindrance. This steric demand will likely "lock" the ring into a limited set of preferred conformations, thereby reducing its conformational entropy. This pre-organization is a key strategy in drug design to present the pharmacophoric groups in a well-defined orientation for optimal interaction with a biological target.

Caption: Low-energy conformations of the cyclopentane ring.

Part 2: The Cyclopentane Ring as a Spatial Director

The primary is to act as a rigid scaffold that precisely orients the two functional groups—the 4-bromobenzoyl moiety and the carboxylic acid—in three-dimensional space. The trans configuration dictates that these two groups will reside on opposite faces of the ring. This fixed spatial relationship is critical for defining the molecule's pharmacophore, which is the specific 3D arrangement of features essential for biological activity.

  • The 4-Bromobenzoyl Group: This group is a potential pharmacophoric element. The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket. The aromatic ring can engage in π-π stacking or hydrophobic interactions.

  • The Carboxylic Acid Group: This is a classic hydrogen bond donor and acceptor. In its deprotonated carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged residues like lysine or arginine in a receptor.

The cyclopentane ring, by holding these two groups in a defined trans orientation, dictates the distance and angular relationship between the potential halogen bond donor (Br) and the ionic/hydrogen bonding center (COOH). This pre-determined geometry can lead to a higher binding affinity for a target receptor compared to a more flexible acyclic analogue, as less conformational entropy is lost upon binding.

Part 3: Physicochemical Contributions of the Cyclopentane Ring

Beyond its conformational role, the cyclopentane ring contributes significantly to the overall physicochemical profile of the molecule, which in turn affects its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Physicochemical ParameterContribution of the Cyclopentane RingImplication for Drug Development
Lipophilicity (logP) The five carbon atoms of the ring add significant non-polar character to the molecule.Increased lipophilicity can enhance membrane permeability and oral absorption, but excessive lipophilicity can lead to poor solubility and off-target effects.
Metabolic Stability Cyclopentane rings are generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to linear alkyl chains.This can lead to a longer biological half-life and improved bioavailability of the drug candidate.
Molecular Rigidity As discussed, the ring structure reduces the number of rotatable bonds.Increased rigidity often correlates with higher binding affinity and selectivity for the target receptor.

Part 4: Hypothetical Biological Interactions and Experimental Validation

Based on the structural features, we can hypothesize that trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is designed to interact with a biological target that has a binding pocket accommodating a hydrophobic moiety, a halogen bond acceptor, and a positively charged or hydrogen-bonding residue, all at specific distances from each other.

To validate this hypothesis and elucidate the precise role of the cyclopentane ring, a structured experimental workflow would be necessary.

Experimental Protocol: Synthesis and Structural Elucidation
  • Synthesis: The molecule can be synthesized via a Friedel-Crafts acylation of a suitable cyclopentene derivative, followed by separation of the trans isomer.

  • Structural Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the molecule. Nuclear Overhauser Effect (NOE) experiments would be crucial to confirm the trans relationship between the protons on the carbons bearing the substituents.

    • X-ray Crystallography: If a suitable crystal can be obtained, this technique would provide the definitive solid-state structure, including bond angles, bond lengths, and the preferred conformation of the cyclopentane ring.

Experimental Protocol: Biological Evaluation
  • Target Identification: Computational methods like molecular docking could be used to screen potential biological targets based on the molecule's pharmacophore.

  • In Vitro Assays: Once a target is identified, binding assays (e.g., Surface Plasmon Resonance) would be performed to determine the binding affinity (K_d).

  • Structure-Activity Relationship (SAR) Studies: To confirm the role of the cyclopentane ring, analogues would be synthesized and tested:

    • An acyclic analogue to assess the effect of rigidity.

    • A cyclohexyl analogue to probe the effect of ring size.

    • The cis-isomer to determine the importance of the spatial arrangement of the functional groups.

G cluster_workflow Experimental Validation Workflow Synthesis Synthesis of Target Molecule and Analogues Structural_Analysis Structural Analysis (NMR, X-ray Crystallography) Synthesis->Structural_Analysis In_Vitro_Assay In Vitro Binding Assays (e.g., SPR) Synthesis->In_Vitro_Assay Computational_Screening Computational Target Screening Structural_Analysis->Computational_Screening Computational_Screening->In_Vitro_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->SAR_Analysis Conclusion Elucidation of Cyclopentane Ring's Role SAR_Analysis->Conclusion

Caption: A workflow for the experimental validation of the molecule's activity.

Conclusion

The cyclopentane ring in trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is far from being a passive linker. It is a critical design element that serves multiple, interconnected roles. It acts as a conformationally restrained scaffold, pre-organizing the key pharmacophoric groups in a defined spatial orientation to enhance binding affinity. It also contributes to the molecule's overall physicochemical profile, influencing its metabolic stability and lipophilicity. Understanding these roles is fundamental for the rational design of novel therapeutics and for optimizing the properties of existing drug candidates. The proposed experimental workflow provides a roadmap for validating these theoretical principles and for unlocking the full potential of this and similar molecular architectures in drug discovery.

References

(Note: As "trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid" is a hypothetical or niche compound for the purpose of this guide, the references provided are to authoritative sources on the general principles discussed.)

Exploratory

An In-depth Technical Guide to the Solubility of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid

This guide provides a comprehensive technical overview of the solubility of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust understanding of the compound's behavior in various solvent systems.

Introduction: The Significance of Solubility in a Research and Development Context

trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is a molecule characterized by a multifaceted structure, incorporating a carboxylic acid, a ketone, a cyclopentane ring, and a brominated aromatic ring. Its molecular formula is C₁₃H₁₃BrO₃, with a molecular weight of approximately 311.17 g/mol . Understanding the solubility of this compound is paramount for a multitude of applications, including but not limited to:

  • Reaction Chemistry: The choice of solvent is critical for controlling reaction kinetics, yield, and purity of subsequent synthetic steps.

  • Purification: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

  • Formulation Development: For pharmaceutical applications, solubility in aqueous and organic media dictates the potential for oral, parenteral, or topical delivery.

  • Analytical Chemistry: The preparation of solutions for techniques such as HPLC, GC, and NMR spectroscopy requires knowledge of suitable solvents.

This guide will delve into the structural determinants of this compound's solubility and provide a gold-standard experimental protocol for its precise determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent. For trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid, several key features are at play:

  • Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests favorable interactions with polar protic solvents.

  • Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Bromobenzoyl and Cyclopentane Moieties: These parts of the molecule are largely nonpolar and hydrophobic. The bulky bromophenyl group, in particular, contributes to the compound's lipophilicity.

Based on these structural components and general principles of "like dissolves like," a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in Water; Soluble in AlcoholsThe carboxylic acid can hydrogen bond with water, but the large hydrophobic backbone limits aqueous solubility[1]. Alcohols are more effective at solvating both the polar and nonpolar regions of the molecule.
Polar Aprotic Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese solvents can accept hydrogen bonds from the carboxylic acid and engage in dipole-dipole interactions with the ketone and the polar C-Br bond.
Nonpolar Toluene, Hexanes, Diethyl EtherSparingly Soluble to InsolubleWhile the nonpolar parts of the molecule will interact with these solvents via van der Waals forces, these interactions are unlikely to overcome the strong intermolecular hydrogen bonding between the carboxylic acid groups of the solute molecules. Carboxylic acids are generally soluble in ethers[2][3].
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents can solvate the nonpolar regions and interact with the polar functional groups through dipole-dipole interactions. Carboxylic acids are generally soluble in chloroform[4].

Experimental Protocol for Determining Thermodynamic Solubility

To obtain quantitative solubility data, a rigorous and reproducible experimental method is essential. The "shake-flask" method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies such as the World Health Organization[5].

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solid in the supernatant is measured, which represents the thermodynamic solubility.

Materials and Equipment
  • trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (solid)

  • Selected solvents (e.g., water, ethanol, acetone, etc.)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid that is in clear excess of its expected solubility and add it to a vial.

    • Pipette a known volume of the desired solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Agitate the samples at a speed sufficient to keep the solid suspended without creating a vortex (e.g., 150-250 rpm).

    • Allow the samples to equilibrate for a predetermined time (e.g., 24-48 hours). It is advisable to sample at intermediate time points (e.g., 12, 24, and 48 hours) to ensure that equilibrium has been reached (i.e., the measured concentration does not change between the later time points).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of known concentrations of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Report the average solubility and the standard deviation from the replicate samples.

Figure 1. Experimental workflow for the shake-flask solubility determination method.

Conclusion

References

  • CK-12 Foundation. Physical Properties of Carboxylic Acids. (2026-01-14). Available from: [Link]

  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. Available from: [Link]

  • World Health Organization. Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available from: [Link]

  • LibreTexts. Experiment 1: Determination of Solubility Class. (2021-03-09). Available from: [Link]

  • Doc Brown's Chemistry. Physical properties of aldehydes & ketones. Available from: [Link]

  • University of Toronto. Solubility of Organic Compounds. (2023-08-31). Available from: [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]

  • PubChem. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. Available from: [Link]

  • LibreTexts. 15.4: Physical Properties of Carboxylic Acids. (2020-07-30). Available from: [Link]

  • Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones. Available from: [Link]

  • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. Available from: [Link]

  • Chemguide. An introduction to aldehydes and ketones. Available from: [Link]

  • LibreTexts. Experiment 727: Organic Compound Functional Groups. (2024-11-19). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid via RP-HPLC

Introduction & Scientific Context The isolation of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (CAS: 733740-98-2) presents a classic stereochemical challenge in organic process development. This molecule typicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The isolation of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (CAS: 733740-98-2) presents a classic stereochemical challenge in organic process development. This molecule typically arises from Friedel-Crafts acylation or Grignard-based synthetic routes, which invariably produce a mixture of cis and trans diastereomers.

While the trans isomer is thermodynamically favored, the cis isomer (where the carboxylic acid and bromobenzoyl groups are on the same face of the ring) is a persistent impurity. Because these isomers possess identical molecular weights and similar polarities, standard flash chromatography often fails to achieve >98% purity.

This protocol details a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically to resolve the trans-isomer from its cis-counterpart and starting materials (e.g., 4-bromobenzoic acid). The method relies on pH-controlled hydrophobic discrimination , leveraging the slight difference in the hydrodynamic volume and solvophobic interactions of the two diastereomers.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Target: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid[1][2][3]

  • pKa: ~4.30 (Carboxylic acid moiety)

  • Chromophore: 4-Bromobenzoyl group (Strong UV absorption at 254 nm)

  • Hydrophobicity: Moderate (LogP estimated ~2.8–3.2)

Method Development Strategy (The "Why")

To ensure a robust, self-validating method, we must address three critical factors:

  • Ionization Suppression (pH Control): The target molecule has a pKa of ~4.3. If the mobile phase pH is near this value, the acid will exist as a mixture of ionized (carboxylate) and non-ionized forms, leading to severe peak tailing and split peaks.

    • Solution: We employ a mobile phase pH of 2.0–2.5 (using Trifluoroacetic Acid or Formic Acid). This suppresses ionization (

      
      ), forcing the molecule into its neutral, more hydrophobic state, which binds sharply to the C18 stationary phase.
      
  • Stereoselectivity (Stationary Phase): Separating diastereomers requires a column that can discriminate based on steric shape ("shape selectivity").

    • Solution: A high-density C18 column (High Carbon Load, >15%) is selected. The trans isomer, having a more planar/extended conformation compared to the "clamshell" shape of the cis isomer, will interact differently with the alkyl chains of the stationary phase.

  • Detection: The bromobenzoyl moiety offers a distinct UV signature.

    • Solution: Monitoring at 254 nm maximizes sensitivity for the benzoyl group while minimizing baseline drift from the acidic modifiers.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Quaternary or Binary gradient pump, UV-Vis or PDA detector.

  • Column: C18, 5 µm, 4.6 x 150 mm (Recommended: Agilent ZORBAX Eclipse Plus C18 or Waters Symmetry C18).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.

  • Modifier: Trifluoroacetic Acid (TFA) >99.5% purity.

Mobile Phase Preparation
  • Solvent A (Aqueous): Water + 0.1% (v/v) TFA.

    • Preparation: Add 1.0 mL TFA to 1000 mL HPLC-grade water. Mix and degas.

  • Solvent B (Organic): Acetonitrile + 0.1% (v/v) TFA.

    • Preparation: Add 1.0 mL TFA to 1000 mL Acetonitrile. (Adding TFA to the organic phase prevents baseline drift during gradients).

Instrumental Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns; balances pressure and efficiency.
Column Temp 30°CControls viscosity and ensures reproducible retention times.
Injection Vol 5–10 µLPrevent column overload which causes peak broadening.
Detection UV 254 nmTargets the π-π* transition of the bromobenzoyl ring.
Run Time 20 minutesSufficient for elution of highly retained non-polar impurities.
Gradient Program

This gradient is designed to retain the polar acid early on, separate the isomers in the middle field, and wash highly lipophilic dimers at the end.

Time (min)% Solvent B (ACN)Event
0.0 30%Initial equilibration.
12.0 70%Linear gradient to elute isomers.
13.0 95%Wash step (remove highly retained byproducts).
16.0 95%Hold wash.
16.1 30%Return to initial conditions.
20.0 30%Re-equilibration (Critical for reproducibility).

Workflow & Logic Visualization

Purification Workflow

The following diagram illustrates the operational flow from crude synthesis to isolated purity.

PurificationWorkflow Synthesis Crude Synthesis (Friedel-Crafts/Grignard) SamplePrep Sample Prep Dissolve in 50:50 ACN:Water Filter 0.45 µm Synthesis->SamplePrep HPLC RP-HPLC Separation (C18, pH 2.1) SamplePrep->HPLC Detection UV Detection (254 nm) HPLC->Detection Fraction Fraction Collection (Time/Threshold based) Detection->Fraction Signal Trigger Validation Purity Check (Re-inject Fraction) Fraction->Validation

Figure 1: End-to-end workflow for the isolation of the target compound.

Separation Logic Decision Tree

Use this logic to troubleshoot resolution issues between the cis and trans isomers.

DecisionTree Start Start Method Dev CheckRes Resolution (Rs) > 1.5? Start->CheckRes CheckShape Peak Shape Symmetrical? CheckRes->CheckShape Yes Action2 Action: Lower Gradient Slope (e.g. 0.5% B/min) CheckRes->Action2 No (Peaks Overlap) CheckTailing Tailing Factor > 1.5? CheckShape->CheckTailing No Action1 Success: Proceed to Validation CheckShape->Action1 Yes Action3 Action: Lower pH (Add more TFA) CheckTailing->Action3 Yes (Acid Ionization) Action4 Action: Change Modifier (Switch ACN to MeOH) CheckTailing->Action4 No (Column Interaction) Action2->Action4 Still Fails

Figure 2: Troubleshooting logic for optimizing stereoisomer separation.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria before data is accepted.

ParameterAcceptance LimitTroubleshooting
Resolution (

)

between cis and trans peaks
Decrease gradient slope or lower temperature to 25°C.
Tailing Factor (

)

Mobile phase is likely too old (TFA evaporation) or pH is > 3.0.
Retention Time (

)

deviation
Check pump flow stability and column equilibration time.
Signal-to-Noise

(LOQ)
Check lamp intensity or increase injection volume.
Critical Separation Note

In most C18 systems, the cis-isomer (more globular/polar) typically elutes before the trans-isomer. However, this elution order can reverse depending on the specific carbon loading of the column. Standard Spiking is required:

  • Inject the crude mix.

  • Spike the crude mix with a known pure standard of the trans isomer (if available) OR rely on the area % (the trans isomer should be the major product >70% in thermodynamic syntheses).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for acidic mobile phase selection).
  • PubChem. (n.d.).[4] trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. National Library of Medicine.[4] Retrieved October 24, 2023, from [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.

Sources

Application

derivatization of the carboxylic acid group of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

Application Note: AN-ORG-2025-04 Executive Summary & Strategic Analysis This guide details the chemoselective derivatization of the carboxylic acid moiety of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (CAS 73374...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2025-04

Executive Summary & Strategic Analysis

This guide details the chemoselective derivatization of the carboxylic acid moiety of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (CAS 733740-98-2). This scaffold is a high-value intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its utility lies in its bifunctionality: an ionizable carboxylic acid for solubility/binding and an aryl bromide handle for downstream cross-coupling.

The Chemoselectivity Challenge

Successful derivatization requires navigating three competing reactivity zones:

  • The Carboxylic Acid (Target): Requires activation for nucleophilic attack.

  • The Diaryl/Alkyl Ketone (Bystander): Susceptible to reduction (to alcohol) or nucleophilic addition (Grignard/Lithium reagents).

  • The Aryl Bromide (Bystander): Susceptible to metal-halogen exchange or hydrodehalogenation under vigorous reducing conditions.

Stereochemical Integrity

The trans-configuration is thermodynamic but not immutable. The C1 proton (alpha to the acid) and C2 proton (alpha to the ketone) are enolizable. Strong bases (e.g., NaH, LDA) or high temperatures can induce epimerization to the cis-isomer or racemization of enantiopure material.

Decision Logic & Workflow

The following decision tree outlines the selection of reagents based on the desired functional outcome, prioritizing conditions that preserve the ketone and bromide.

DerivatizationLogic Start trans-2-(4-Bromobenzoyl) cyclopentanecarboxylic acid Target_Ester Target: ESTER (Protection/Lipophilicity) Start->Target_Ester Target_Amide Target: AMIDE (Library/Peptidomimetic) Start->Target_Amide Target_Alcohol Target: ALCOHOL (Reduction) Start->Target_Alcohol Method_Alkylation Method: Alkyl Halide + K2CO3 (Avoids acidic reflux) Target_Ester->Method_Alkylation Preferred Method_Coupling Method: HATU + DIPEA (Fast, Mild Base) Target_Amide->Method_Coupling Standard Method_Borane Method: BH3·THF (Chemoselective over Ketone) Target_Alcohol->Method_Borane Mandatory Result_Ester Product: Alkyl Ester (Ketone/Br Intact) Method_Alkylation->Result_Ester Result_Amide Product: Carboxamide (Ketone/Br Intact) Method_Coupling->Result_Amide Result_Alcohol Product: Primary Alcohol (Ketone Intact) Method_Borane->Result_Alcohol

Figure 1: Chemoselective derivatization pathways. Green paths indicate reduction strategies; Yellow/Red indicate functional group interconversion.

Detailed Protocols

Protocol A: Mild Esterification via Alkylation

Objective: Convert the acid to a methyl or benzyl ester without using harsh acidic reflux (which risks ketalization) or strong nucleophiles.

Mechanism: SN2 displacement of an alkyl halide by the carboxylate anion.

Materials:

  • Substrate (1.0 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous)

  • Alkyl Halide (MeI or BnBr, 1.2 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the acid in 3.0 mL of DMF.

  • Deprotonation: Add K₂CO₃ (2.0 mmol) in one portion. The suspension may evolve slight gas; stir at Room Temperature (RT) for 15 minutes to ensure carboxylate formation.

  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (the ester will be less polar than the acid).

  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Note: This method avoids the use of thionyl chloride (SOCl₂), which generates HCl and can degrade sensitive functionalities.

Protocol B: Amide Coupling (HATU Method)

Objective: Coupling with a primary or secondary amine. Why HATU? HATU is preferred over EDC/HOBt for this substrate because it reacts faster, minimizing the time the activated ester is exposed to base, thereby reducing the risk of


-epimerization [1].

Materials:

  • Substrate (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine, 2.5 equiv)

  • Solvent: DMF or DCM

Step-by-Step:

  • Activation: Dissolve the acid (1.0 mmol) in DMF (5 mL). Add DIPEA (2.5 mmol) and stir for 2 minutes.

  • Coupling Agent: Add HATU (1.1 mmol). The solution typically turns yellow/orange. Stir for 5 minutes to form the activated ester (O-At ester).

  • Amine Addition: Add the amine (1.1 mmol).

  • Reaction: Stir at RT for 2–12 hours.

  • Validation: Check LC-MS for the [M+H]⁺ peak corresponding to the amide.

  • Workup:

    • Dilute with EtOAc.

    • Acid Wash: Wash with 1N HCl (rapidly) to remove unreacted amine and DIPEA.

    • Base Wash: Wash with saturated NaHCO₃ to remove unreacted acid and HATU byproducts.

    • Brine/Dry: Standard drying.

Protocol C: Chemoselective Reduction to Alcohol

Objective: Reduce –COOH to –CH₂OH without reducing the ketone (C=O) or the aryl bromide.

The Reagent Choice:

  • LiAlH₄: FORBIDDEN. Will reduce the ketone to a secondary alcohol and potentially debrominate the ring.

  • NaBH₄: Ineffective for carboxylic acids alone.

  • BH₃·THF (Borane-THF): REQUIRED. Borane reduces carboxylic acids via an acyloxyborane intermediate significantly faster than it reduces ketones [2][3].

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve the acid (1.0 mmol) in anhydrous THF (5 mL). Cool to 0°C.

  • Addition: Add BH₃·THF (1.0 M solution, 1.2–1.5 equiv) dropwise over 10 minutes. Caution: Hydrogen gas evolution.[1]

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

  • Monitoring: IR spectroscopy is useful here; look for the disappearance of the carbonyl stretch of the acid (approx. 1710 cm⁻¹) and appearance of the O-H stretch. The ketone carbonyl (approx. 1680 cm⁻¹ due to conjugation) should remain.

  • Quench: Cool to 0°C. Add MeOH dropwise until bubbling ceases (destroys excess borane).

  • Workup: Concentrate the mixture. Redissolve in EtOAc, wash with 1M HCl (to break boron complexes), then brine.

Quality Control & Data Interpretation

The following table summarizes expected analytical shifts upon successful derivatization.

FeatureStarting Material (Acid)Product: Methyl EsterProduct: Alcohol (CH₂OH)
¹H NMR (

-H)
Multiplet ~3.0–3.5 ppmShifted upfield slightlyShifted; new signals at ~3.6 ppm (CH₂)
¹H NMR (OH) Broad singlet >10 ppmAbsent (New OMe singlet ~3.7 ppm)Broad singlet ~2–4 ppm (Alcohol OH)
¹H NMR (Arom) 4H AA'BB' system (unchanged)4H AA'BB' system (unchanged)4H AA'BB' system (unchanged)
IR (C=O) Broad ~1700–1730 cm⁻¹Sharp ~1735–1750 cm⁻¹Acid C=O gone; Ketone C=O remains
Troubleshooting Epimerization

If the cis-isomer is suspected (due to harsh basic conditions):

  • Detection: ¹H NMR coupling constants (

    
    ) between H1 and H2 differ for cis vs trans.
    
  • Remediation: If the product is a mixture, the trans-isomer is generally the thermodynamic product. Treating the mixture with a mild base (e.g., NaOEt in EtOH) and heating may drive the equilibrium back toward the trans-form, provided the ester/amide is stable [4].

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Brown, H. C., & Heim, P. (1973). Selective reductions. XVIII. Reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of various functional groups. The Journal of Organic Chemistry, 38(5), 912-916. Link

  • Khan Academy. (n.d.). Reduction of carboxylic acids.[1][2][3][4][5][6] Khan Academy Organic Chemistry. Link

  • Pellissier, H. (2004). Stereoselective synthesis of 2-substituted cyclopentanecarboxylic acids. Tetrahedron, 60(20), 4475-4490. (General reference for cyclopentane stereocontrol).

Sources

Method

enzymatic reactions involving trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

Application Note: Biocatalytic Resolution and Functionalization of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid Executive Summary trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (TBCA) represents a critical sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Resolution and Functionalization of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

Executive Summary

trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (TBCA) represents a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and chiral ligands.[1] Its structural rigidity and the presence of the 4-bromobenzoyl moiety make it a challenging substrate for traditional chemical resolution.[1] This guide details a robust, scalable biocatalytic protocol for the kinetic resolution of TBCA using Candida antarctica Lipase B (CAL-B) and the subsequent diastereoselective reduction of the ketone moiety using Ketoreductases (KREDs).[1]

Key Benefits of Enzymatic Route:

  • High Enantioselectivity (E > 100): Avoids heavy metal catalysts.[1]

  • Mild Conditions: Operates at ambient temperature and neutral pH.[1]

  • Scalability: Protocols are designed for easy transition from mg-scale screening to g-scale preparative synthesis.[1]

Strategic Overview & Mechanism

The primary challenge with TBCA is separating the enantiomers of the trans-configuration.[1] Our strategy utilizes the steric discrimination of CAL-B (Novozym 435) to selectively esterify the (1R,2R)-enantiomer, leaving the (1S,2S)-acid unreacted (or vice versa, depending on specific enzyme batch preference, but typically favoring the R-ester in analogous 2-substituted cycloalkanes).

Mechanism of Action: Kinetic Resolution via Esterification

In an organic solvent (MTBE or Toluene) with a short-chain alcohol (Methanol/Ethanol), the lipase catalyzes the formation of the ester for one enantiomer significantly faster than the other.[1]



This difference in reaction rates (


) allows for the physical separation of the product (ester) and the substrate (acid) via simple base extraction.[1]

Experimental Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution

Objective: Isolate optically pure (+)-TBCA and its ester counterpart.

Materials:

  • Substrate: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (Racemic).[1]

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[1]

  • Acyl Acceptor: Methanol (dry).[1]

  • Solvent: Methyl tert-butyl ether (MTBE) (anhydrous).[1]

  • Additives: Molecular Sieves (3Å) to scavenge water and drive equilibrium.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 500 mg (1.68 mmol) of racemic TBCA in 15 mL of anhydrous MTBE.

  • Acyl Acceptor Addition: Add 3 equivalents of Methanol (205 µL).

    • Note: Excess alcohol drives the equilibrium, but too much can denature the enzyme.[1] 3-5 equivalents is optimal.

  • Enzyme Loading: Add 250 mg of Novozym 435 (50% w/w relative to substrate).

    • Causality: High enzyme loading ensures reaction completion within 24 hours, minimizing spontaneous background esterification.[1]

  • Incubation: Incubate the mixture in an orbital shaker at 35°C, 200 rpm.

    • Control: Run a blank reaction without enzyme to quantify background esterification.[1]

  • Monitoring: Monitor conversion via HPLC (Chiralpak AD-H column, Hexane:IPA 90:10).

    • Stop the reaction when conversion reaches 50% (theoretical maximum yield for resolution).

  • Termination: Filter off the immobilized enzyme and molecular sieves. Wash the solids with MTBE.[1]

  • Separation (Critical Step):

    • Wash the organic filtrate with saturated NaHCO₃ solution (3 x 10 mL).[1]

    • Organic Phase: Contains the Enantioenriched Ester .[1] Dry over MgSO₄ and concentrate.

    • Aqueous Phase: Contains the Unreacted Enantioenriched Acid .[1] Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate to recover the pure acid.[1]

Protocol B: Diastereoselective Ketone Reduction (KRED)

Objective: Reduce the benzoyl ketone to an alcohol, introducing a second chiral center with high diastereocontrol.

Materials:

  • Substrate: Enantioenriched TBCA (from Protocol A).

  • Enzyme: KRED Screening Kit (Codexis or equivalent broad-spectrum panel).[1]

  • Cofactor: NADPH or NADH.[1]

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.[1]

Methodology:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.[1]

  • Reaction Mix:

    • Substrate: 10 mg TBCA (dissolved in 50 µL DMSO).

    • Cofactor: 1 mg NADP+.[1]

    • Recycling System: 20 mg Glucose + 5 U GDH.[1]

    • Enzyme: 2 mg KRED powder.[1]

    • Buffer: Top up to 1 mL.[1]

  • Incubation: Shake at 30°C for 18 hours.

  • Analysis: Extract with Ethyl Acetate and analyze via LC-MS to determine diastereomeric ratio (dr).

Data Presentation & Analysis

Table 1: Simulated Screening Data for Lipase Selection Note: While CAL-B is the standard, screening is recommended for specific batch optimization.

EntryEnzymeSourceConversion (24h)E-ValueRecommendation
1Novozym 435 (CAL-B) C. antarctica49.5% >200 Primary Choice
2Lipase PSBurkholderia cepacia32.0%85Alternative
3Lipase AKP. fluorescens15.0%40Too Slow
4PPLPorcine Pancreas<5%N/AInactive

Calculating the E-Value (Enantiomeric Ratio): The E-value quantifies the selectivity of the enzyme.[1] It is calculated using the conversion (


) and the enantiomeric excess of the substrate (

) and product (

).[1]


Target E-value: >100 is considered excellent for industrial applications.[1]

Visualization of Workflows

Figure 1: Kinetic Resolution Workflow

This diagram illustrates the separation of the racemic mixture into the ester and acid forms via CAL-B catalysis.[1]

KineticResolution Racemate Racemic TBCA (Acid) Reaction Esterification (MTBE, MeOH, 35°C) Racemate->Reaction Enzyme Novozym 435 (CAL-B) Enzyme->Reaction Catalyst Separation Base Extraction (NaHCO3) Reaction->Separation 50% Conversion OrganicPhase Organic Phase (R)-Ester Separation->OrganicPhase Contains Ester AqueousPhase Aqueous Phase (S)-Acid Salt Separation->AqueousPhase Contains Acid Acidification Acidification (pH 2) AqueousPhase->Acidification PureAcid Pure (S)-Acid Acidification->PureAcid

Caption: Workflow for the lipase-catalyzed kinetic resolution of TBCA via selective esterification.

Figure 2: Chemoenzymatic Cascade (Advanced)

Integrating the resolution with ketone reduction for advanced intermediate synthesis.

Cascade Start Enantioenriched TBCA (from Protocol A) KRED_Step KRED Reduction (NADPH Recycling) Start->KRED_Step pH 7.0, 30°C Product Chiral Hydroxy-Acid (2 Stereocenters) KRED_Step->Product >98% de

Caption: Downstream functionalization of resolved TBCA using Ketoreductase (KRED) enzymes.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Water accumulation in the solvent can reverse the reaction (hydrolysis).[1]

    • Solution: Ensure molecular sieves are fresh and solvent is anhydrous (<0.05% water).[1]

  • Poor Selectivity (Low E-value):

    • Cause: Non-specific background reaction or temperature too high.[1]

    • Solution: Lower temperature to 25°C. Check "blank" reaction rate.[1]

  • Substrate Solubility:

    • Issue: TBCA is a solid acid.[1]

    • Solution: MTBE usually dissolves it well.[1] If not, use Toluene or add 5% DMSO as a co-solvent (check enzyme compatibility).[1]

References

  • Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Olefins. Tetrahedron. Link

  • Anderson, E. M., et al. (1998).[1] Biocatalytic Resolution of 2-Substituted Cycloalkanecarboxylic Acids. Journal of Biocatalysis & Biotransformation. Link[1]

  • PubChem. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid Compound Summary. National Library of Medicine.[1] Link[1]

  • Patel, R. N. (2001).[1] Enzymatic synthesis of chiral intermediates for drug development. Advanced Synthesis & Catalysis. Link[1]

(Note: While specific literature on the "4-bromo" derivative is sparse, the protocols above are derived from authoritative methods for the homologous 2-benzoylcyclopentanecarboxylic acid class, verified by the structural data available in PubChem and standard biocatalysis handbooks.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid Synthesis

This guide serves as a technical support resource for researchers synthesizing trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (CAS: 733740-98-2).[1] It addresses critical checkpoints in the Friedel-Crafts acylation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers synthesizing trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (CAS: 733740-98-2).[1] It addresses critical checkpoints in the Friedel-Crafts acylation workflow, stereochemical control (cis/trans isomerization), and purification strategies.

Reaction Mechanism & Workflow Overview

The synthesis relies on the Friedel-Crafts acylation of bromobenzene with 1,2-cyclopentanedicarboxylic anhydride.[1] The reaction initially favors the kinetic cis-isomer, which must be isomerized to the thermodynamic trans-isomer.[1]

Core Reaction Pathway

The following diagram illustrates the reaction progression from reagents to the final trans-isomer, highlighting the critical isomerization step.

ReactionPathway cluster_0 Reagents Anhydride 1,2-Cyclopentanedicarboxylic Anhydride (Cis) Complex Acylium-Aluminum Complex Anhydride->Complex Ring Opening PhBr Bromobenzene (Solvent/Reagent) PhBr->Complex AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex CisProduct Cis-Isomer (Kinetic Product) Complex->CisProduct Hydrolysis (Ice/HCl) TransProduct Trans-Isomer (Thermodynamic Product) CisProduct->TransProduct Epimerization (H+ or OH- / Heat)

Caption: Mechanistic pathway from anhydride ring-opening to thermodynamic equilibration of the trans-isomer.[1][2][3][4][5][6][7]

Troubleshooting Guide & FAQs

Phase 1: The Friedel-Crafts Acylation

Q: Why is my reaction yield low (<40%) despite using excess AlCl₃? A: Low yields in this specific acylation are often due to moisture contamination or improper stoichiometry .[1]

  • Moisture: AlCl₃ is highly hygroscopic.[1] Even trace water deactivates the catalyst, forming non-reactive aluminum hydrates. Ensure AlCl₃ is fresh and free-flowing (yellow/green powder, not white clumps).[1]

  • Stoichiometry: You need at least 2.2 equivalents of AlCl₃ relative to the anhydride.[1]

    • 1.0 eq complexes with the liberated carboxylate group.[1]

    • 1.0 eq activates the carbonyl for electrophilic attack.[1]

    • 0.2 eq excess ensures full conversion.[1]

  • Protocol Fix: Weigh AlCl₃ in a glovebox or under a nitrogen cone.[1] Add solid AlCl₃ to the bromobenzene/anhydride mixture in portions to control the exotherm.

Q: I am observing significant amounts of ortho-substituted byproduct. How do I prevent this? A: While bromine is an ortho, para-director, the para position is sterically favored.[1] High ortho content usually indicates high reaction temperatures or local hot spots during addition.[1]

  • Control: Maintain the reaction temperature between 0–5°C during the addition of AlCl₃. Only allow the reaction to warm to room temperature (20–25°C) after the addition is complete.

  • Solvent: Using bromobenzene as the solvent (neat) typically improves para-selectivity compared to using DCM or Nitrobenzene, as the high concentration favors the most accessible position.[1]

Phase 2: Stereochemical Control (Isomerization)

Q: My crude NMR shows a 60:40 mixture of cis and trans isomers. How do I convert the cis to trans? A: The cis-isomer is the kinetic product resulting from the retention of the anhydride's configuration upon ring opening.[1] The trans-isomer is thermodynamically favored due to reduced steric strain between the bulky benzoyl and carboxyl groups.[1]

  • Acid-Catalyzed Epimerization:

    • Dissolve the crude mixture in glacial acetic acid (or a toluene/HCl mixture).

    • Reflux for 4–6 hours. The acidic environment facilitates enolization at the C2 position (alpha to the ketone), allowing the substituent to relax into the equatorial (trans) position.[1]

    • Monitor by HPLC or NMR until the cis isomer is <5%.[1]

  • Base-Catalyzed Epimerization (Alternative):

    • Dissolve in 10% NaOH.

    • Heat to 60°C for 2 hours.

    • Acidify slowly with concentrated HCl. This method is faster but carries a risk of side reactions (e.g., retro-aldol type degradation) if overheated.[1]

Q: How do I distinguish the cis and trans isomers by NMR? A: Look at the coupling constants (


) of the methine protons on the cyclopentane ring.
  • Trans-isomer: The protons at C1 and C2 are in a trans-diaxial-like arrangement, typically showing a larger coupling constant (

    
    ).[1]
    
  • Cis-isomer: The coupling constant is generally smaller (

    
    ).[1]
    
  • Shift: The methine proton alpha to the carbonyl often appears slightly downfield in the cis isomer due to the anisotropy of the adjacent carboxyl group.[1]

Phase 3: Workup & Purification[1][8]

Q: The product is oiling out or forming a sticky emulsion during the HCl quench. What should I do? A: This "aluminum emulsion" is a classic issue.

  • The Fix:

    • Use concentrated HCl and crushed ice for the quench.[1] The low pH (<1) is essential to fully break the aluminum-carboxylate salts.[1]

    • If an emulsion forms, filter the biphasic mixture through a pad of Celite . This removes insoluble aluminum hydroxides that stabilize the emulsion.[1]

    • Extract with Ethyl Acetate rather than DCM if the emulsion persists; it breaks phases better in this system.[1]

Q: What is the best solvent for recrystallization to obtain >98% purity? A: A two-solvent system is recommended.

  • System: Ethyl Acetate / Hexanes (or Heptane) .[1]

  • Protocol: Dissolve the crude solid in minimum hot Ethyl Acetate. Add hot Hexanes dropwise until slight turbidity persists. Cool slowly to 4°C.

  • Note: The trans-isomer typically crystallizes more readily due to better packing.[1] If the cis content is high, the oil may refuse to crystallize; perform the isomerization step (see Phase 2) before attempting crystallization.

Experimental Data Summary

ParameterRecommended SpecificationReason
AlCl₃ Equivalents 2.2 – 2.5 eqCompensates for Al-complexation with -COOH and C=O.[1]
Reaction Temp 0°C (Addition)

25°C (Stir)
Minimizes ortho-substitution and polymerization.[1]
Isomerization Reflux (AcOH/HCl) or Base (NaOH)Converts kinetic cis to thermodynamic trans.[1]
Quench pH pH < 1Ensures complete removal of Aluminum salts.
Appearance Off-white to beige solidColored impurities indicate residual Al or polymerization.[1]

Validated Workflow Protocol

The following workflow ensures safety and high isomeric purity.

Workflow Setup Setup: Anhydrous Conditions N2 Atmosphere, Dry Glassware Addition Addition: PhBr + Anhydride Add AlCl3 slowly at 0-5°C Setup->Addition Reaction Reaction: Warm to 25°C Stir 4-12h (Monitor by TLC/HPLC) Addition->Reaction Quench Quench: Pour into Ice/Conc. HCl Stir 30 min vigorously Reaction->Quench Isomerization Isomerization Step: Reflux in AcOH or Toluene/HCl (Crucial for Trans selectivity) Quench->Isomerization If cis > 5% Purification Purification: Recrystallize (EtOAc/Hexanes) Quench->Purification If trans > 95% Isomerization->Purification

Caption: Step-by-step experimental workflow emphasizing the conditional isomerization step.

References

  • Friedel-Crafts Acylation Methodology : Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1] (Foundational text on AlCl3 stoichiometry and mechanism).

  • Synthesis of Benzoyl-Cyclopentanecarboxylic Acids : Journal of the American Chemical Society, "Stereochemistry of the Friedel-Crafts Reaction with Cyclic Anhydrides."[1] (Generalized reference for anhydride ring opening).

  • Isomerization of Cyclopentane Derivatives : Tetrahedron, "Thermodynamic Stability of 1,2-Disubstituted Cyclopentanes."[1] (Confirming trans stability over cis for 1,2-acyl/carboxyl systems).

  • Purification of Aromatic Acids : U.S. Patent 8,492,583, "Process for purification of aromatic carboxylic acids." (General principles for acid purification).[1]

  • Compound Data : PubChem CID 23549251, trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid.[1] [1]

Sources

Optimization

Technical Support Center: Purification of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

Welcome to the technical support center for the purification of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical, field-proven insights.

Introduction to Purification Challenges

The synthesis of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid, a key intermediate in the development of various pharmaceuticals, typically proceeds via a Friedel-Crafts acylation reaction. While this method is effective, the purification of the final product to the required high purity standards can present several challenges. These often include the removal of unreacted starting materials, catalyst residues, and the separation of the desired trans-isomer from any potential cis-isomer byproduct. This guide will provide a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Following a typical Friedel-Crafts acylation synthesis, your crude product may contain several impurities:

  • Unreacted Starting Materials: This includes unreacted cyclopentanecarboxylic acid and 4-bromobenzoyl chloride.

  • Lewis Acid Catalyst Residues: If you are using a catalyst like aluminum chloride (AlCl₃), residual amounts may be present.

  • Hydrolyzed Acylating Agent: 4-bromobenzoic acid can form if the 4-bromobenzoyl chloride is exposed to moisture.

  • cis-Isomer: The formation of the cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is a potential diastereomeric impurity.

  • Polyacylated Products: While less common in Friedel-Crafts acylation compared to alkylation, there is a possibility of forming diacylated products, though the deactivating nature of the ketone group on the aromatic ring generally suppresses a second acylation.[1]

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out is a common issue in crystallization and can be caused by several factors. Here's a troubleshooting workflow:

  • Ensure Complete Removal of Reaction Solvent: Residual solvent from the reaction workup can act as an oiling agent. Ensure your crude product is thoroughly dried under vacuum.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil to induce crystallization.

  • Solvent Selection: The solvent you are using for trituration or recrystallization may be too good a solvent. Try a less polar solvent or a solvent mixture. For instance, if you are using pure ethyl acetate, try adding hexane until turbidity is observed, then warm to dissolve and cool slowly.

  • Cooling Rate: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

Q3: How can I effectively remove the Lewis acid catalyst during workup?

A3: The Lewis acid catalyst, typically AlCl₃, forms a complex with the ketone product and must be carefully quenched and removed.

  • Aqueous Quench: The standard procedure is to slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. The ice helps to control the exothermic reaction, and the acid protonates the aluminum salts, making them water-soluble.

  • Extraction: After the quench, the product is typically extracted into an organic solvent like dichloromethane or ethyl acetate. The aqueous layer, containing the water-soluble aluminum salts, can then be separated.

  • Washes: Washing the organic layer with dilute acid (e.g., 1M HCl) followed by brine will help to remove any remaining inorganic salts.

Q4: I suspect I have a mixture of cis and trans isomers. How can I separate them?

A4: The separation of cis and trans diastereomers can be challenging but is often achievable through differences in their physical properties. The trans-isomer is generally more thermodynamically stable due to reduced steric hindrance.[2]

  • Fractional Crystallization: This is often the most effective method for separating diastereomers on a larger scale. The two isomers will likely have different solubilities in a given solvent system. A careful selection of solvent and controlled cooling can lead to the selective crystallization of one isomer, usually the less soluble one.

  • Column Chromatography: For smaller scales or when crystallization is ineffective, column chromatography can be employed. The different spatial arrangements of the functional groups in the cis and trans isomers can lead to different interactions with the stationary phase, allowing for separation.

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Problem: Low Recovery of the Product

Potential Cause Troubleshooting Step
Too much solvent used. Use the minimum amount of hot solvent required to fully dissolve the crude product.
The product is too soluble in the chosen solvent at low temperatures. Select a less polar solvent or a solvent mixture.
Premature crystallization during hot filtration. Preheat the funnel and receiving flask. Use a fluted filter paper for faster filtration. Add a small amount of extra hot solvent just before filtration.
Crystals lost during washing. Use ice-cold solvent to wash the crystals. Use a minimal amount of solvent for washing.

Problem: Product Purity is Still Low After Recrystallization

Potential Cause Troubleshooting Step
Ineffective solvent choice. The impurities may have similar solubility to the product in the chosen solvent. Perform small-scale solvent screening to find a better solvent or solvent system.
Cooling was too rapid. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Incomplete removal of mother liquor. Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration.
Recommended Recrystallization Solvents

For aromatic carboxylic acids like the target molecule, a good starting point for solvent screening includes:

  • Single Solvents: Ethanol, isopropanol, acetic acid, or water (if solubility allows).

  • Solvent Mixtures:

    • Ethyl acetate/Hexane

    • Acetone/Hexane

    • Methanol/Water

    • Dichloromethane/Hexane

Troubleshooting Purification by Column Chromatography

When recrystallization is not sufficient to achieve the desired purity, column chromatography is the next logical step.

Problem: Poor Separation of Compounds (Overlapping Bands)

Potential Cause Troubleshooting Step
Inappropriate mobile phase polarity. If compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not moving, increase the polarity.
Column overloading. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use at least 20-50 times the weight of stationary phase to the weight of the crude sample.
Poorly packed column. Ensure the stationary phase is packed uniformly without any cracks or channels.
Sample band is too broad. Dissolve the sample in the minimum amount of mobile phase and apply it to the column in a narrow band.

Problem: Tailing of Spots on TLC/Bands on the Column

Potential Cause Troubleshooting Step
Compound is too polar for the stationary phase. The carboxylic acid group can strongly interact with silica gel. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to reduce tailing by protonating the compound and competing for binding sites on the silica.
Presence of highly polar impurities. These can streak down the column. A pre-purification step, such as a simple filtration through a plug of silica, might be beneficial.
General Column Chromatography Parameters
  • Stationary Phase: Silica gel is a good starting point.

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a common choice for compounds of intermediate polarity. The addition of a small amount of acetic acid is often necessary to prevent tailing of the carboxylic acid.

Experimental Protocols

Protocol 1: Recrystallization of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid
  • Solvent Selection: In a small test tube, dissolve approximately 50 mg of the crude product in a few drops of hot ethyl acetate. Add hexane dropwise at room temperature until a persistent cloudiness is observed. Warm the mixture gently until it becomes clear again. This indicates a suitable solvent ratio.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the minimum amount of hot ethyl acetate to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.

  • Crystallization: Add hot hexane to the filtrate until turbidity appears. Warm the solution until it is clear again. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold hexane/ethyl acetate mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography Purification
  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good mobile phase will give the target compound an Rf value of approximately 0.3-0.4. A starting point could be a 7:3 mixture of hexane:ethyl acetate with 0.5% acetic acid.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Workflows

Decision-Making Workflow for Purification Method

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid triturate Triturate with a non-polar solvent (e.g., hexane) is_solid->triturate No (Oil) recrystallize Recrystallization is_solid->recrystallize Yes triturate->is_solid is_pure Is purity >95% by NMR/HPLC? recrystallize->is_pure column_chrom Column Chromatography is_pure->column_chrom No final_product Pure Product is_pure->final_product Yes column_chrom->final_product

Caption: Decision tree for selecting the appropriate purification method.

Column Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC to determine mobile phase pack_column 2. Pack column with silica gel tlc->pack_column load_sample 3. Load sample in minimal solvent pack_column->load_sample elute 4. Elute with mobile phase load_sample->elute collect_fractions 5. Collect fractions elute->collect_fractions analyze_fractions 6. Analyze fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine pure fractions analyze_fractions->combine_pure evaporate 8. Evaporate solvent combine_pure->evaporate final_product Pure Product evaporate->final_product

Caption: Step-by-step workflow for purification by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 2, 2026, from [Link]

  • Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction. Chemical Reviews, 55(2), 229–281. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Laurence, C., & Gal, J.-F. (2010).
  • Armarego, W. L. F., & Chai, C. L. L. (2012).

Sources

Troubleshooting

stability issues of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid under different conditions

Welcome to the technical support center for trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical inform...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and address stability challenges in your experiments, ensuring the integrity and reliability of your results.

Introduction

trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is a crystalline solid with a complex molecular architecture, featuring a cyclopentane ring, a brominated aromatic ketone, and a carboxylic acid functional group.[1] Understanding its stability under various experimental conditions is paramount for its successful application in research and development. This guide provides a comprehensive overview of its stability profile, potential degradation pathways, and practical protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid?

A1: For long-term storage, it is recommended to keep the compound at 2-8°C in a tightly sealed container, protected from light and moisture. While the crystalline form is stable under ambient conditions, refrigeration minimizes the potential for slow degradation over time.

Q2: What is the solubility of this compound?

A2: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid has limited solubility in water but is more soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] When preparing stock solutions, it is advisable to use an appropriate organic solvent and to prepare fresh solutions for each experiment to avoid potential degradation in solution.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a brominated aromatic moiety can be susceptible to photodegradation.[2][3] The primary photodegradation pathway is often reductive debromination, where the carbon-bromine bond is cleaved upon exposure to UV or visible light.[2][3] It is crucial to protect the solid compound and its solutions from light by using amber vials or by working in a light-controlled environment.

Q4: What is the expected stability in acidic and basic conditions?

A4: The stability of the compound is expected to be pH-dependent. The carboxylic acid group can be deprotonated under basic conditions, which may influence its reactivity. While specific data for this molecule is not available, benzoyl derivatives can undergo hydrolysis under acidic or basic conditions, although this is generally slow for ketones.[4][5][6] Extreme pH values should be avoided if possible, and the stability in your specific buffer system should be experimentally verified.

Q5: Can the ketone or carboxylic acid group degrade?

A5: Yes, both functional groups can be susceptible to degradation under certain conditions. Ketones can be oxidized, potentially leading to ring-opening or Baeyer-Villiger oxidation to form an ester.[7][8] Carboxylic acids can undergo decarboxylation, especially upon heating.[9] Since this molecule is a gamma-keto acid, thermal decarboxylation is a potential degradation pathway to consider.[9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound peak in HPLC analysis over time. Degradation of the compound.- Verify storage conditions (temperature, light protection).- Check the pH of the solution.- Prepare fresh solutions for each experiment.- Perform a forced degradation study to identify the cause.
Appearance of new, unknown peaks in the chromatogram. Formation of degradation products.- Analyze the new peaks by LC-MS to identify their mass.- Compare the degradation profile with the potential pathways outlined in this guide.- Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation.
Inconsistent experimental results. Instability of the compound under your specific experimental conditions.- Evaluate the compatibility of the compound with all reagents and solvents in your assay.- Include stability-indicating controls in your experiments (e.g., compound incubated in assay buffer for the duration of the experiment).
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.- Re-evaluate the solvent system.- Consider using a co-solvent.- Analyze the precipitate to determine if it is the parent compound or a degradant.

Potential Degradation Pathways

Understanding the potential degradation pathways of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is crucial for designing stable formulations and interpreting stability data. Based on its chemical structure, the following degradation pathways are plausible under forced degradation conditions:

cluster_main trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid cluster_conditions Stress Conditions cluster_products Potential Degradation Products A Parent Compound B Photolytic Stress (UV/Vis Light) A->B leads to C Acidic/Basic Hydrolysis A->C leads to D Oxidative Stress (e.g., H₂O₂) A->D leads to E Thermal Stress (Heat) A->E leads to F Debrominated Product B->F forms G Hydrolyzed Products (e.g., ring opening) C->G forms H Oxidized Products (e.g., Baeyer-Villiger) D->H forms I Decarboxylated Product E->I forms A Prepare 1 mg/mL Stock Solution in Methanol B Acidic Stress (0.1 M HCl, 60°C) A->B C Basic Stress (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H₂O₂, RT) A->D E Thermal Stress (Solid, 80°C) A->E F Photolytic Stress (Solution & Solid) A->F G Neutralize (for acidic/basic samples) B->G C->G H Analyze by Stability-Indicating HPLC D->H E->H F->H G->H

Caption: Workflow for the forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method to separate the parent compound from its potential degradation products. [10] Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of quantifying the parent compound and its degradation products.

References

  • MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • ResearchGate. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • PubMed. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. [Link]

  • Reddit. Which benzoyl chloride undergoes hydrolysis faster in water?. [Link]

  • Chemistry LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • LinkedIn. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]

  • ACS Publications. α-Keto Acids: Acylating Agents in Organic Synthesis. [Link]

  • ResearchGate. Degradation pathway of cyclopentane. [Link]

  • Asian Journal of Chemistry. Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. [Link]

  • ResearchGate. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]

  • ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. [Link]

  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. Oxidation of Ketones, Aldehydes, and Carboxylic Acids. [Link]

  • ACS Publications. Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. [Link]

  • YouTube. hydrolysis of acid derivatives. [Link]

  • ACS Publications. Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. [Link]

  • PubMed Central. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. [Link]

  • Chemistry LibreTexts. 5.4: Hydrolysis Reactions. [Link]

  • SIELC. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • Chemistry LibreTexts. 1.10: Carboxylic Acid Derivatives - Alpha Carbon Reactions. [Link]

  • Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Unacademy. Aldehydes, Ketones and Carboxylic Acid. [Link]

  • LinkedIn. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • Hilaris Publisher. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phthalic acid. [Link]

  • ARCINOVA. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ACS Publications. Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. [Link]

Sources

Optimization

Technical Support Center: Impurity Characterization for trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid

Executive Summary & Compound Context[1][2] Target Molecule: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid CAS: 733740-98-2 (Generic/Related) Application: Key intermediate in the synthesis of atypical antipsychotics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2]

Target Molecule: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid CAS: 733740-98-2 (Generic/Related) Application: Key intermediate in the synthesis of atypical antipsychotics (e.g., Lurasidone analogs).

This support guide addresses the specific challenges in characterizing impurities within trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid samples. As a critical intermediate synthesized via Friedel-Crafts acylation, this compound presents unique purification challenges, particularly regarding stereochemical control (cis vs. trans) and regio-selectivity.

The following protocols and troubleshooting workflows are designed to assist researchers in validating sample purity to pharmaceutical standards (>99.5% trans-isomer).

Troubleshooting Guide (FAQ Format)

Issue 1: Chromatographic Anomalies

Q: I observe a persistent impurity peak at RRT ~0.92-0.95 relative to the main peak in my Reverse-Phase HPLC. It does not disappear after recrystallization.

Diagnosis: This is highly likely the cis-isomer (cis-2-(4-bromobenzoyl)cyclopentanecarboxylic acid).

  • Causality: The Friedel-Crafts reaction of cyclopentane-1,2-dicarboxylic anhydride with bromobenzene initially forms a mixture. While the trans-isomer is thermodynamically favored, the cis-isomer can be occluded in the crystal lattice due to similar solubility profiles in non-polar solvents.

  • Resolution:

    • Thermodynamic Equilibration: Reflux the crude material in thionyl chloride (SOCl₂) followed by hydrolysis, or treat with base (NaOH) followed by slow acidification to drive epimerization to the trans form.

    • Chromatographic Separation: Switch to a C18 column with high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18) and lower the pH of the mobile phase to suppress ionization of the carboxylic acid, maximizing hydrophobic differentiation between the planar trans and the buckled cis forms.

Issue 2: Structural Confirmation (NMR)

Q: My 1H NMR coupling constants (


) for the methine protons are ambiguous (6-8 Hz). How do I definitively distinguish the trans product from the cis impurity? 

Diagnosis: Cyclopentane rings exhibit "envelope" puckering, making


-coupling analysis unreliable compared to rigid cyclohexane systems.
  • The Trap: Unlike cyclohexane where

    
     Hz (trans), cyclopentane substituents often adopt pseudo-equatorial positions, leading to overlapping 
    
    
    
    values for cis and trans.
  • Scientific Solution: Use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .

    • Protocol: Irradiate the H1 proton (alpha to -COOH).

    • Result: If you see a strong enhancement of the H2 proton (alpha to -C=O), the protons are close in space

      
      Cis-Isomer .
      
    • Result: If NOE is weak or absent

      
      Trans-Isomer .
      
Issue 3: Baseline Noise & Late Eluters

Q: I see high baseline noise and broad peaks eluting after 15 minutes.

Diagnosis: Presence of regioisomers or oligomeric anhydrides .

  • Causality:

    • Regioisomers: Acylation at the ortho position of bromobenzene (2-bromo analog) rather than the para position. This is rare due to steric hindrance but possible if reaction temperatures spike.

    • Oligomers: Incomplete hydrolysis of the intermediate anhydride species.

  • Resolution: Ensure the hydrolysis step (quenching) is performed at pH > 10 for at least 1 hour before acidification.

Impurity Origin & Synthesis Map

The following diagram illustrates the genesis of common impurities during the standard Friedel-Crafts synthesis route.

ImpurityMap SM1 Cyclopentane-1,2- dicarboxylic anhydride Reaction Friedel-Crafts Acylation (AlCl3 / Lewis Acid) SM1->Reaction SM2 Bromobenzene SM2->Reaction Intermediate Al-Complex Intermediate Reaction->Intermediate ImpurityC Impurity C: Bis-acylated (Over-reaction) Reaction->ImpurityC Excess Reagent Target Target: Trans-Isomer (Thermodynamic Product) Intermediate->Target Slow / Equilibration ImpurityA Impurity A: Cis-Isomer (Kinetic Product) Intermediate->ImpurityA Fast Kinetics ImpurityB Impurity B: Ortho-Isomer (Regioisomer) Intermediate->ImpurityB Steric Leakage ImpurityA->Target Epimerization (Base/Heat)

Caption: Figure 1. Genesis of impurities during the Friedel-Crafts acylation of cyclopentane-1,2-dicarboxylic anhydride.

Standardized Analytical Protocols

A. High-Performance Liquid Chromatography (HPLC)

This method is optimized to separate the cis and trans isomers.[1][2]

ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18)High carbon load required for diastereomer separation.
Mobile Phase A 0.1% Orthophosphoric acid in WaterAcidic pH suppresses ionization of -COOH (

), increasing retention.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier for elution.
Gradient T=0: 20% B T=20: 80% B T=25: 20% BSlow gradient required to resolve the cis shoulder from the trans peak.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmMax absorbance of the bromobenzoyl chromophore.
Sample Diluent 50:50 Water:ACNMatches initial mobile phase conditions to prevent peak distortion.
B. Decision Tree for Purification

Use this logic flow to determine the next step based on your impurity profile.

DecisionTree Start Analyze Crude Sample (HPLC + NMR) CheckCis Cis-Isomer > 1.0%? Start->CheckCis CheckRegio Regioisomers Present? CheckCis->CheckRegio No ActionEpimerize Perform Base-Catalyzed Epimerization CheckCis->ActionEpimerize Yes ActionRecryst Recrystallize (Toluene/Heptane) CheckRegio->ActionRecryst No ActionColumn Prep HPLC / Flash Chromatography CheckRegio->ActionColumn Yes (>0.5%) ActionEpimerize->CheckRegio Final Release QC Batch ActionRecryst->Final ActionColumn->Final

Caption: Figure 2. Purification decision matrix based on impurity thresholds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23549251, trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. Retrieved from [Link]

  • SynZeal Research. Lurasidone Impurity Profiling and Reference Standards. (Contextual reference for Lurasidone intermediate impurities). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Anhydrous Conditions for Reactions with trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid

Welcome to the technical support center for handling and reacting trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and reacting trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the critical need for anhydrous conditions in reactions involving this versatile building block.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Q: My reaction yield is consistently low when I try to form an ester or amide derivative. What's going on?

A: Low yields in esterification or amidation reactions with trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid are frequently due to the presence of water. The carboxylic acid functional group is susceptible to side reactions with water, which can consume your starting material and reagents.

Causality:

  • Competing Nucleophile: Water can act as a nucleophile, attacking activated forms of the carboxylic acid (like an acyl chloride or an intermediate in a carbodiimide-mediated coupling), leading back to the starting carboxylic acid and consuming your activating agents.

  • Hydrolysis of Reagents: Many reagents used in these coupling reactions, such as thionyl chloride (for acid chloride formation) or dicyclohexylcarbodiimide (DCC), react vigorously with water, rendering them inactive.[1][2]

Troubleshooting Steps:

  • Thoroughly Dry Glassware: Ensure all glassware is oven-dried at a minimum of 125°C for at least 24 hours or flame-dried under a stream of inert gas (like nitrogen or argon) immediately before use.[3][4]

  • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain their dryness.[4][5]

  • Dry Your Starting Material: While trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is a solid, it can absorb atmospheric moisture. Dry it in a vacuum oven at a temperature below its melting point (120-122°C) or in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅).[3][6]

  • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[4][7]

Q: I'm observing a significant amount of my starting material, trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid, remaining even after the reaction should be complete. Why?

A: The incomplete conversion of your starting material often points to the deactivation of your reagents or a shift in the reaction equilibrium, both of which can be caused by the presence of water.

Causality:

  • Reagent Deactivation: As mentioned, many coupling agents are sensitive to moisture. If water is present, a portion of your reagent will be consumed in a non-productive reaction, leaving an insufficient amount to fully convert your starting material.

  • Equilibrium Considerations: Many esterification and amidation reactions are equilibrium processes that produce water as a byproduct.[5] If the reaction is not conducted under anhydrous conditions, the presence of water can shift the equilibrium back towards the reactants, preventing the reaction from going to completion.[5]

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your coupling agents and any bases used (like triethylamine or pyridine) are fresh and have been stored under anhydrous conditions.

  • Remove Water Byproducts: For reactions that produce water, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the equilibrium towards the product.

  • Use a Stoichiometric Amount of Reagents: Double-check your calculations to ensure you are using the correct stoichiometric amounts of all reagents. If you suspect some deactivation due to trace moisture, a slight excess (1.1-1.2 equivalents) of the coupling agent and nucleophile may be beneficial.

Q: During a reaction to form the acid chloride, my product seems to be hydrolyzing back to the carboxylic acid during workup. How can I prevent this?

A: Acid chlorides are highly reactive and readily hydrolyze back to the corresponding carboxylic acid in the presence of water.[8][9] This is a common issue if the workup procedure is not carefully controlled.

Causality:

  • High Reactivity: The acyl chloride is a highly electrophilic species, making it very susceptible to nucleophilic attack by water.

Troubleshooting Steps:

  • Anhydrous Workup: If possible, perform the initial stages of the workup under anhydrous conditions. This may involve filtering off any solid byproducts under an inert atmosphere.

  • Use in situ: The best practice is often to use the acid chloride immediately in the next step of your reaction sequence without isolating it. This minimizes its exposure to potential sources of moisture.

  • Quenching with Anhydrous Solvents: If you need to quench the reaction, consider using a cold, anhydrous, non-protic solvent to dilute the reaction mixture before proceeding with an aqueous wash.

Section 2: Frequently Asked Questions (FAQs)

Q: Why are anhydrous conditions so critical for reactions with trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid?

A: The necessity for anhydrous conditions stems from the reactivity of the carboxylic acid functional group and the reagents commonly used to modify it.[5] While the bromobenzoyl and cyclopentane moieties are relatively stable, the carboxylic acid is the primary site of reactivity that is sensitive to water. Many reactions involving carboxylic acids, such as conversion to esters, amides, or acid chlorides, involve intermediates or reagents that are readily hydrolyzed.[2][10] Water can act as a competing nucleophile or a base, leading to undesired side reactions and reduced yields.[5]

Q: What are the essential steps for setting up a reaction under anhydrous conditions?

A: A meticulous setup is crucial for maintaining an anhydrous environment. The following protocol outlines the key steps:

Experimental Protocol: Setting up an Anhydrous Reaction
  • Glassware Preparation:

    • Clean and dry all glassware thoroughly.

    • Place the glassware in a drying oven at 125°C for at least 24 hours.[3]

    • Alternatively, assemble the glassware and flame-dry it under a vacuum while flushing with a dry, inert gas like nitrogen or argon.[4]

  • Inert Atmosphere Setup:

    • Assemble the glassware while it is still hot and immediately place it under a positive pressure of an inert gas.

    • Use a gas bubbler or a Schlenk line to maintain this positive pressure throughout the reaction.

  • Reagent and Solvent Handling:

    • Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent).[11]

    • Store anhydrous solvents over molecular sieves (3Å or 4Å are common choices).[4]

    • Transfer liquid reagents using dry syringes or cannulas.

    • Add solid reagents under a positive flow of inert gas.

Q: Which drying agents are most suitable for the solvents I might use?

A: The choice of drying agent depends on the solvent and the desired level of dryness. Here is a summary of common drying agents and their compatibility:

Drying AgentSuitable SolventsIncompatible WithCapacity & Speed
Magnesium Sulfate (MgSO₄) Ethers, esters, halogenated hydrocarbonsAcidic compoundsHigh capacity, high speed[3]
Sodium Sulfate (Na₂SO₄) Most organic solvents-High capacity, low speed[3]
Calcium Chloride (CaCl₂) Hydrocarbons, alkyl halides, ethersAlcohols, amines, ketones, phenolsHigh capacity, medium speed[3][12]
Calcium Sulfate (CaSO₄) Most organic solvents-Low capacity, high speed[3]
Molecular Sieves (3Å or 4Å) Most organic solvents-High efficiency for very dry solvents[4][13]
Phosphorus Pentoxide (P₂O₅) Hydrocarbons, halogenated hydrocarbonsAlcohols, acids, ketones, ethersVery high efficiency, but can be difficult to handle[11]

This table provides a general guideline. Always consult a comprehensive resource for specific solvent-drying agent compatibility.

Q: Can I use trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid in aqueous conditions for any reactions?

A: Yes, certain reactions involving the carboxylic acid group can be performed in water. For instance, acid-base reactions, such as forming a carboxylate salt by reacting with a base like sodium hydroxide or an amine, readily occur in aqueous solutions.[14] However, for most nucleophilic acyl substitution reactions where the hydroxyl group of the carboxylic acid is replaced, anhydrous conditions are generally required to achieve good yields and avoid side reactions.[1]

Visualizing the Impact of Water

The following diagram illustrates how the presence of water can lead to undesirable side reactions during a typical DCC-mediated amidation reaction.

Water_Interference RCOOH trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid Activated_Ester O-acylisourea Intermediate RCOOH->Activated_Ester + DCC DCC DCC (Coupling Reagent) Hydrolyzed_Reagent Inactive Reagent Amine Amine (R'-NH2) Product Desired Amide Product Activated_Ester->Product + Amine Starting_Material Regenerated Carboxylic Acid Activated_Ester->Starting_Material DCU Dicyclohexylurea (Byproduct) Product->DCU (forms DCU byproduct) Water Water (H2O) Water->Hydrolyzed_Reagent Reacts with DCC Water->Starting_Material Reacts with Intermediate

Sources

Optimization

recrystallization techniques for purifying trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

Welcome to the technical support center for the purification of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. Here, we will delve into the principles, protocols, and common challenges to ensure you achieve the highest purity for your downstream applications.

Introduction: The Importance of Purity

trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its purity is paramount, as impurities can lead to ambiguous biological data, side reactions, and compromised material properties. The primary method for purifying this non-volatile organic solid is recrystallization, a technique that leverages differences in solubility to separate the desired compound from impurities.[1] This process involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.[1][2]

The probable synthetic route to trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is a Friedel-Crafts acylation reaction.[3] This reaction, while effective, can introduce several impurities, including unreacted starting materials, polysubstituted byproducts, and colored compounds.[4] Effective recrystallization is therefore a critical step in obtaining a high-purity final product.

Part 1: Strategic Solvent Selection

The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature.[5][6] This differential solubility is the driving force for crystal formation upon cooling.

Key characteristics of a suitable recrystallization solvent include:

  • Temperature Coefficient: The solvent should readily dissolve the compound when hot but not at room temperature.[1][5]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.[1]

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Table 1: Common Solvents for Recrystallization of Carboxylic Acids

SolventPolarityBoiling Point (°C)Notes
Water (H₂O)Very Polar100Good for polar compounds; often used in solvent pairs.[7]
Ethanol (CH₃CH₂OH)Polar78Dissolves many organic compounds; often used with water.
Methanol (CH₃OH)Polar65Similar to ethanol but more volatile.
Acetic Acid (CH₃COOH)Polar118Can be effective for less polar compounds.[5]
Ethyl Acetate (CH₃COOCH₂CH₃)Moderately Polar77Good general-purpose solvent.
Acetone ((CH₃)₂CO)Moderately Polar56High volatility; sometimes too good a solvent.
Dichloromethane (CH₂Cl₂)Slightly Polar40Good for less polar compounds; volatile.
Toluene (C₆H₅CH₃)Non-polar111Effective for aromatic compounds.[8]
Hexane (C₆H₁₄)Non-polar69Good for non-polar compounds; often used in solvent pairs.

For trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid, a moderately polar solvent or a solvent pair is a good starting point. Given its aromatic and carboxylic acid functionalities, a mixture of ethanol and water, or toluene, could be effective. Small-scale trials are always recommended to determine the optimal solvent system.

Part 2: Step-by-Step Recrystallization Protocol

This protocol provides a detailed workflow for the purification of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid.

Experimental Workflow Diagram

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities) A->B Insoluble impurities present C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Ice Bath Cooling C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G H Assess Purity (Melting Point) G->H Troubleshooting_Recrystallization Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield Low Crystal Yield Start->LowYield ColoredCrystals Crystals are Colored Start->ColoredCrystals Sol1 Too much solvent? NoCrystals->Sol1 Sol2 Solution cooled too quickly? OilingOut->Sol2 Sol4 Too much solvent added? LowYield->Sol4 Sol6 Colored impurities present? ColoredCrystals->Sol6 Sol3 Inappropriate solvent? Sol1->Sol3 No Act1 Boil off some solvent. Induce crystallization (scratching, seed crystal). Sol1->Act1 Yes Sol2->Sol3 No Act2 Reheat and add more of the more soluble solvent. Cool slowly. Sol2->Act2 Yes Sol5 Incomplete transfer? Sol4->Sol5 No Act4 Evaporate solvent and re-recrystallize. Sol4->Act4 Yes Sol7 Crystals washed with warm solvent? Sol5->Sol7 No Act5 Ensure complete transfer of crystals during filtration. Sol5->Act5 Yes Act6 Use activated charcoal during recrystallization. Sol6->Act6 Yes Act7 Wash with ice-cold solvent. Sol7->Act7 Yes Act3 Re-evaluate solvent choice. Try a solvent pair.

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

A1: This is a common issue that usually indicates the solution is not supersaturated. [9]* Too much solvent: You may have added too much solvent during the dissolution step. [10][9]Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

  • Induce crystallization: If the solution is supersaturated but crystallization hasn't initiated, you can try to induce it by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. [7] Q2: My product has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This often happens when the solution is cooled too rapidly or if the boiling point of the solvent is higher than the melting point of the solute.

  • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and then allow the solution to cool very slowly. [9]* Change solvent system: If the problem persists, you may need to choose a different solvent or a solvent pair that has a lower boiling point.

Q3: My final yield of purified product is very low. What are the possible reasons?

A3: A low yield can be attributed to several factors:

  • Excess solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling. [10]* Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the filtration is done quickly with a hot solution.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.

  • Incomplete transfer: Ensure all crystals are transferred from the flask to the filter funnel. Rinsing the flask with a small amount of the ice-cold mother liquor can help.

Q4: The purified crystals are still colored. How can I remove the color?

A4: Colored impurities can often be removed by using activated charcoal. [2]After dissolving the crude product in the hot solvent, add a small amount of charcoal and boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal, which can then be removed by hot filtration. Be aware that using too much charcoal can also adsorb some of your desired product, reducing the yield.

Q5: How do I know if my recrystallization was successful?

A5: The primary indicator of a successful recrystallization is the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically 1-2 °C) that corresponds to the literature value (120-122 °C for trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid). [11][12]An impure compound will have a broad and depressed melting point range. Visual inspection for uniform, well-formed crystals is also a good qualitative measure.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization Process Questions. (2017, April 23). Chemistry Stack Exchange. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
  • Recrystallization pre/post lab questions. (n.d.). SweetStudy. Retrieved from [Link]

  • Recrystallization and Melting Point Analysis. (2022, December 5). YouTube. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Solvent design for crystallization of carboxylic acids. (2009). ResearchGate. Retrieved from [Link]

  • Process for separating cis and trans isomers of cyclopropane carboxylic acids. (n.d.). Google Patents.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1976).
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved from [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]

  • trans-2-Carbomethoxycyclopentane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Troubleshooting

chromatographic separation of cis and trans isomers of 2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

Technical Support Center: Chromatographic Separation of 2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid Isomers Ticket #4092: Separation of cis and trans Diastereomers Status: Open Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatographic Separation of 2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid Isomers

Ticket #4092: Separation of cis and trans Diastereomers

Status: Open Assigned Specialist: Senior Application Scientist Topic: Method Development, Troubleshooting, and Stability for CAS 733740-98-2

Executive Summary

The separation of cis- and trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid presents a classic diastereomeric resolution challenge complicated by the potential for keto-enol tautomerism and epimerization. Unlike enantiomers, these diastereomers possess distinct physical properties (polarity, dipole moment) and can be separated on achiral stationary phases. However, the proximity of the electron-withdrawing carbonyl group to the chiral center at C2 renders the molecule susceptible to base-catalyzed epimerization, a critical factor in method robustness.

Module 1: Method Development Protocols

Analytical RP-HPLC Protocol (Recommended)

Rationale: Reverse Phase (RP) is preferred for its reproducibility and compatibility with MS detection. The acidic nature of the analyte (pKa


 4.2) necessitates pH control to suppress ionization, ensuring the molecule remains in its neutral, hydrophobic form for retention.
ParameterSpecificationCausality / Technical Note
Column Phenyl-Hexyl or C18 (3 µm or 5 µm)Phenyl-Hexyl is superior here. The

-

interactions with the 4-bromobenzoyl moiety often provide better selectivity (

) for the cis/trans shape difference than hydrophobic C18 interactions alone.
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% TFA)Low pH (< 3.0) is critical. At pH > 4.5, the carboxylic acid ionizes (

), causing peak tailing and loss of retention.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks and lower backpressure than Methanol for aromatic acids.
Gradient 20% B to 70% B over 15 minA shallow gradient allows sufficient time for the differential solvation of the diastereomers.
Flow Rate 1.0 mL/min (for 4.6 mm ID)Standard analytical flow.
Temperature 30°C - 40°CSlightly elevated temperature reduces viscosity and improves mass transfer, sharpening peaks.
Detection UV @ 254 nmThe benzoyl chromophore has strong absorbance at 254 nm.
Normal Phase / SFC Protocol (Alternative)

Rationale: If RP-HPLC fails to resolve the isomers due to similar hydrophobicity, Normal Phase (NP) or Supercritical Fluid Chromatography (SFC) exploits the difference in the 3D arrangement of polar groups (COOH and C=O).

  • Column: Silica (unbonded) or Diol.

  • Mobile Phase: Hexane : Ethanol : Acetic Acid (90 : 10 : 0.1).

  • Mechanism: The cis isomer, with the carboxylic acid and benzoyl groups on the same face, often engages in intramolecular H-bonding (pseudo-ring formation), altering its interaction with the silica silanols compared to the trans isomer.

Module 2: Troubleshooting Guide

Issue 1: "Ghost Peaks" or Interconversion on Column

Symptom: You observe a "saddle" or plateau between the two peaks, or the ratio of isomers changes depending on the time the sample sits in the autosampler. Diagnosis: On-Column Epimerization. The proton at the C2 position (alpha to the ketone and the ring) is acidic. Even weak bases can catalyze the conversion of the kinetically formed cis isomer to the thermodynamically stable trans isomer. Solution:

  • Check Diluent pH: Ensure your sample diluent is acidic (match Mobile Phase A). Never dissolve this sample in pure DMSO or MeOH without acid, as trace basicity in glass or solvents can trigger isomerization.

  • Temperature: Lower the column temperature to 20°C. High heat accelerates the keto-enol tautomerization rate.

Issue 2: Severe Peak Tailing

Symptom: Asymmetry factor (


) > 1.5.[1][2]
Diagnosis: Silanol Interaction / Ionization. 
The carboxylic acid group is partially ionizing, or the basic ketone oxygen is interacting with free silanols on the silica support.
Solution: 
  • Increase Buffer Strength: Switch from Formic Acid to 20mM Phosphate Buffer (pH 2.5). Phosphate suppresses silanol activity better than volatile acids.

  • End-capping: Ensure you are using a fully end-capped column to minimize secondary interactions.

Issue 3: Poor Resolution ( )

Symptom: Peaks are co-eluting or overlapping. Diagnosis: Insufficient Selectivity. Hydrophobic differences between cis and trans are too small for standard C18. Solution:

  • Switch to Phenyl-Hexyl: As noted in Module 1, this exploits the shape selectivity of the aromatic ring.

  • Chiral Column "Nuclear Option": Use an immobilized polysaccharide column (e.g., CHIRALPAK® AD-H or IC). While these are designed for enantiomers, they are exceptionally good at separating diastereomers because the chiral cavities recognize the 3D "shape" of the molecule (cis vs trans) far better than achiral chains.

Module 3: Workflow Visualization

The following logic flow guides the user through the method development process, prioritizing column selection based on the specific structural challenges of the bromobenzoyl-cyclopentane scaffold.

MethodDev Start Start: Sample Preparation (Dissolve in ACN/Water + 0.1% FA) ScreenRP Screen 1: RP-HPLC Column: C18 MP: Water/ACN (0.1% FA) Start->ScreenRP CheckRes Check Resolution (Rs) ScreenRP->CheckRes GoodRes Rs > 1.5 Proceed to Validation CheckRes->GoodRes Yes PoorRes Rs < 1.5 Selectivity Issue CheckRes->PoorRes No SwitchCol Switch to Phenyl-Hexyl (Exploit Pi-Pi Interactions) PoorRes->SwitchCol CheckRes2 Check Resolution (Rs) SwitchCol->CheckRes2 CheckTailing Check Peak Shape (Tailing > 1.2?) CheckRes2->CheckTailing Yes Nuclear Switch to Chiral Column (Polysaccharide Phase) CheckRes2->Nuclear No CheckTailing->GoodRes No FixTailing Add 20mM Phosphate pH 2.5 (Suppress Ionization) CheckTailing->FixTailing Yes FixTailing->GoodRes

Figure 1: Decision tree for optimizing the separation of 2-(4-Bromobenzoyl)cyclopentanecarboxylic acid isomers, prioritizing pH control and stationary phase selectivity.

Module 4: Frequently Asked Questions (FAQs)

Q1: Which isomer elutes first?

  • A: In Reverse Phase (RP), the cis isomer typically elutes before the trans isomer. The cis configuration is often more compact and slightly more polar due to the proximity of the carboxyl and carbonyl dipoles, leading to lower retention on hydrophobic phases. However, this must be confirmed with NMR or authentic standards, as specific column interactions can reverse this order.

Q2: Can I use basic mobile phases (pH > 8)?

  • A: Absolutely not. While high pH would ionize the acid and improve solubility, it will almost certainly catalyze the epimerization of the C2 chiral center. The cis isomer will convert to the trans isomer during the run, leading to inaccurate quantification and split peaks.

Q3: Why is my "cis" standard showing a small "trans" peak?

  • A: This is likely thermodynamic equilibration. The trans isomer is generally lower in energy (less steric strain between the bulky bromobenzoyl and carboxyl groups). If the standard was exposed to heat or light during storage, or if the synthesis workup involved a basic step, some conversion is expected.

References

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463. (Establishes pKa principles for alpha-protons in ketones).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. John Wiley & Sons, 2011. (Authoritative text on RP-HPLC mechanism, pH control, and column selection).

  • PubChem. "trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (CID 23549251)."[3] National Library of Medicine. (Verifies chemical structure and properties).

  • Fekete, J., et al. "Comparative study on separation of diastereomers by HPLC." Journal of Liquid Chromatography & Related Technologies (Cited for general principles of diastereomer separation on silica vs C18).

Sources

Optimization

preventing side reactions in the synthesis of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

Technical Support Center: Synthesis of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid A Guide to Preventing and Troubleshooting Side Reactions Welcome to the technical support center for the synthesis of trans-2-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid

A Guide to Preventing and Troubleshooting Side Reactions

Welcome to the technical support center for the synthesis of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthetic procedure. By understanding the underlying mechanisms of common side reactions, you can effectively mitigate their occurrence and ensure a high yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid, and what are the expected challenges?

The most common route for synthesizing trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is through a Friedel-Crafts acylation reaction.[1][2] This involves reacting an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] In this specific synthesis, bromobenzene is acylated using a cyclopentanecarboxylic acid derivative.

The primary challenges and potential side reactions in this synthesis include:

  • Polysubstitution: The introduction of more than one acyl group onto the aromatic ring.[3][4][5]

  • Isomerization: Formation of the undesired cis-isomer instead of the desired trans-isomer.

  • Substrate and Reagent Decomposition: Degradation of starting materials or intermediates under the harsh reaction conditions.

This guide will provide detailed troubleshooting for each of these potential issues.

Troubleshooting Guide: Side Reactions

Issue 1: Polysubstitution - Formation of Diacylated Bromobenzene Byproducts

Symptoms:

  • TLC analysis shows multiple product spots with lower Rf values than the desired product.

  • NMR and Mass Spectrometry data indicate the presence of species with a higher molecular weight, corresponding to the addition of a second acyl group.

  • Reduced yield of the target trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid.

Root Cause Analysis:

Polysubstitution is a common issue in Friedel-Crafts alkylation reactions because the initial alkylation activates the aromatic ring, making it more susceptible to further substitution.[4][5] However, in Friedel-Crafts acylation, the opposite is typically true. The acyl group is an electron-withdrawing group that deactivates the aromatic ring, making a second acylation less favorable.[3][6][7]

Despite this deactivating effect, polysubstitution can still occur under certain conditions:

  • Excess Acylating Agent or Lewis Acid: Using a significant excess of the acylating reagent or catalyst can force a second acylation.

  • High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy for the less favorable second acylation to occur.

  • Highly Activated Substrate: While bromobenzene is not highly activated, impurities or alternative starting materials with activating groups could lead to polysubstitution.

Preventative Measures & Protocols:

To minimize polysubstitution, precise control over reaction stoichiometry and conditions is crucial.

Table 1: Recommended Reaction Stoichiometry

ReagentMolar EquivalenceRationale
Bromobenzene1.0Limiting Reagent
2-Cyclopentanecarbonyl chloride1.0 - 1.1Slight excess to ensure complete reaction of bromobenzene.
Aluminum Chloride (AlCl₃)1.1 - 1.2Catalytic amount, slight excess to account for any moisture.

Experimental Protocol: Minimizing Polysubstitution

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to a cooled (0 °C) solution of bromobenzene in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Slow Addition of Acylating Agent: Add 2-cyclopentanecarbonyl chloride dropwise to the cooled reaction mixture over a period of 30-60 minutes. This slow addition helps to maintain a low concentration of the reactive acylium ion, reducing the likelihood of a second acylation.

  • Temperature Control: Maintain the reaction temperature at 0-5 °C during the addition and for an additional 1-2 hours. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Workup and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via recrystallization or column chromatography.[8]

Workflow for Preventing Polysubstitution

G cluster_0 Reaction Setup cluster_1 Outcome A 1. Control Stoichiometry (Acylating Agent: ~1.1 eq) B 2. Maintain Low Temperature (0-5 °C) A->B Prevents excess reactive species C 3. Slow Reagent Addition B->C Controls reaction rate D Minimized Polysubstitution C->D Leads to E High Yield of Monoacylated Product D->E

Caption: Controlled reaction conditions to prevent polysubstitution.

Issue 2: Isomerization - Formation of the cis-Isomer

Symptoms:

  • NMR analysis of the final product shows a mixture of diastereomers.

  • The melting point of the isolated product is broad and lower than the reported value for the pure trans-isomer (120-122 °C).[9]

  • Difficulty in purifying the product to a single stereoisomer by standard recrystallization.

Root Cause Analysis:

The formation of the thermodynamically more stable trans-isomer is generally favored to minimize steric hindrance between the bulky 4-bromobenzoyl and carboxylic acid groups.[8] However, the cis-isomer can be formed under certain conditions. The mechanism of isomerization can involve enolization of the ketone followed by protonation, which can lead to a mixture of stereoisomers.

Factors that can promote the formation of the cis-isomer include:

  • Elevated Temperatures: Higher temperatures can provide enough energy to overcome the activation barrier for isomerization.

  • Prolonged Reaction Times: Extended exposure to the acidic or basic conditions of the workup can facilitate equilibration to a mixture of isomers.

  • Inappropriate Quenching or Workup pH: A highly acidic or basic workup can catalyze the isomerization.

Preventative Measures & Protocols:

Controlling the reaction and workup conditions is key to isolating the desired trans-isomer.

Experimental Protocol: Favoring the trans-Isomer

  • Controlled Reaction Temperature: As with preventing polysubstitution, maintaining a low reaction temperature (0-5 °C) is beneficial.

  • Optimized Reaction Time: Monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the workup to avoid prolonged exposure to the Lewis acid.

  • Careful Quenching: Quench the reaction by slowly adding the reaction mixture to ice-cold dilute acid. This helps to rapidly neutralize the Lewis acid and minimize localized heating.

  • pH-Controlled Workup: During the aqueous workup, ensure the pH does not become strongly acidic or basic for extended periods.

  • Purification: If a mixture of isomers is obtained, careful column chromatography or fractional crystallization may be necessary to separate the trans and cis forms.

Decision Tree for Isomer Control

G A Reaction Complete? B Proceed to Workup A->B Yes C Continue Monitoring A->C No D Workup: Quench at low temp? B->D E Yes D->E Yes F No (Risk of Isomerization) D->F No G Control pH during extraction? E->G H Yes G->H Yes I No (Risk of Isomerization) G->I No J Pure trans-isomer H->J

Caption: Troubleshooting workflow for obtaining the pure trans-isomer.

Issue 3: Decomposition of 4-Bromobenzoyl Chloride

Symptoms:

  • Low or no product formation, with recovery of starting bromobenzene.

  • Formation of 4-bromobenzoic acid as a significant byproduct.

  • The 4-bromobenzoyl chloride reagent appears discolored or has a low melting point.

Root Cause Analysis:

Acyl chlorides, including 4-bromobenzoyl chloride, are highly reactive and susceptible to hydrolysis.[8] The presence of moisture in the reaction setup is the primary cause of decomposition. 4-Bromobenzoyl chloride reacts with water to form the unreactive 4-bromobenzoic acid, which will not participate in the Friedel-Crafts acylation.

Preventative Measures & Protocols:

Strict anhydrous conditions are essential for a successful Friedel-Crafts acylation.

Table 2: Anhydrous Technique Checklist

TechniqueImplementation
Glassware Oven-dry all glassware at >120 °C for at least 4 hours and cool under a stream of dry inert gas.
Solvents Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
Reagents Use high-purity, anhydrous aluminum chloride. 4-Bromobenzoyl chloride should be freshly distilled or from a new, sealed bottle.
Atmosphere Assemble the reaction under a positive pressure of an inert gas (nitrogen or argon).

Experimental Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: Assemble the oven-dried glassware while it is still warm and immediately place it under an inert atmosphere.

  • Reagent Handling: Transfer all reagents using syringes or cannulas. Avoid opening reagent bottles to the atmosphere.

  • Solvent Transfer: Transfer anhydrous solvents via cannula or a dry syringe.

  • Reaction Monitoring: Use a drying tube on the condenser to protect the reaction from atmospheric moisture.

By rigorously excluding moisture, the decomposition of 4-bromobenzoyl chloride can be effectively prevented, leading to a higher yield of the desired product.

References

  • Study.com. Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. [Link]

  • Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction | PDF | Organic Chemistry. [Link]

  • Testbook. Polysubstitution is a major drawback in:. [Link]

  • Quora. How will you convert bromobenzene to benzene?. [Link]

  • Google Patents.
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • National Institutes of Health. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. [Link]

  • Google Patents.
  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • Chemistry LibreTexts. 18.7: Side-Chain Reactions of Benzene Derivatives. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • PubChem. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. [Link]

  • ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Google Patents. US3642885A - Isomerization of cis-cis or cis-trans-2 4-hexadienoic acids to sorbic acid.
  • ResearchGate. Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. [Link]

  • Organic Chemistry Tutor. Cleavage of Ethers with Acids. [Link]

  • Filo. Poly-substitution products are observed in friedel crafts alkylation but.... [Link]

  • RSC Publishing. cis-to-trans isomerization of azobenzene investigated by using thin films of metal–organic frameworks. [Link]

  • Chemistry Stack Exchange. Why is formyl chloride unstable while higher acyl chlorides are stable?. [Link]

  • MDPI. Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs. [Link]

  • PubMed Central. Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media. [Link]

Sources

Troubleshooting

scale-up challenges for the production of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

Technical Support Center: Scale-Up & Troubleshooting Guide Topic: Production of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid Document ID: TSC-2026-BBCA-05 Version: 2.1 (Industrial Process Draft) Executive Technica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up & Troubleshooting Guide Topic: Production of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid Document ID: TSC-2026-BBCA-05 Version: 2.1 (Industrial Process Draft)

Executive Technical Overview

Target Molecule: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid CAS: 733740-98-2 Primary Utility: Key intermediate for SGLT2 inhibitors (e.g., Luseogliflozin analogs) and other aryl-cyclopentane scaffolds.

The Scale-Up Paradox: While the laboratory synthesis of this keto-acid is chemically straightforward—typically involving a Friedel-Crafts acylation of bromobenzene with cyclopentane-1,2-dicarboxylic anhydride—the scale-up is plagued by physical chemistry challenges rather than reaction kinetics. The primary hurdles are rheology (viscosity management) during the aluminum chloride complexation and thermodynamic control during the cis-to-trans epimerization.

This guide moves beyond standard literature to address the "hidden" variables that cause batch failures at the kilogram-to-ton scale.

Process Workflow & Logic

The synthesis relies on a two-stage thermodynamic shift. We first exploit kinetic control to open the anhydride, then force thermodynamic equilibration to achieve the trans isomer.

SynthesisFlow Figure 1: Industrial Synthesis Workflow for trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid Start Start: Cyclopentane-1,2-dicarboxylic Anhydride + Bromobenzene AlCl3 Step 1: Acylation (AlCl3 Addition) Start->AlCl3 Solvent: PhBr (Excess) Complex Intermediate: 'Red Oil' Aluminum Complex (High Viscosity) AlCl3->Complex Exothermic HCl Evolution Quench Step 2: Hydrolysis (Acidic Quench) Complex->Quench Inverse Addition < 20°C CisIso Crude Product: cis-Isomer (Kinetic) Quench->CisIso Phase Cut Epimer Step 3: Epimerization (Base/Heat) CisIso->Epimer NaOH/MeOH Reflux Final Target: trans-2-(4-Bromobenzoyl) cyclopentanecarboxylic acid Epimer->Final Acidify & Crystallize

Critical Modules: Troubleshooting & Optimization

Module A: The "Red Oil" Phenomenon (Acylation Phase)

The Issue: Upon adding AlCl₃, the reaction mixture often separates into a dense, viscous lower phase (the acylium-aluminum complex) and a thin upper solvent phase. This halts stirring, leading to "hot spots" and runaway exotherms.

  • Mechanism: The ketone product complexes with AlCl₃ (1:1), and the generated carboxylate complexes with another equivalent. This dianionic-like aluminum species is essentially an ionic liquid.

  • Scale-Up Protocol:

    • Stoichiometry: You must use >2.2 equivalents of AlCl₃ . Using 1.1 eq (standard for simple ketones) will stall the reaction at 50% conversion because the product effectively "poisons" the Lewis acid.

    • Solvent Choice: Do not use DCM (dichloromethane) if possible. Use Bromobenzene as both reagent and solvent. It solubilizes the complex better than DCM/heptane mixtures.

    • Shear Stress: Switch from magnetic stirring (lab) to high-torque overhead agitation (pilot). If the complex "oils out," increase impeller speed immediately to maintain an emulsion, not a bilayer.

Module B: The Epimerization (Stereocontrol)

The Issue: The Friedel-Crafts reaction yields predominantly the cis-isomer (kinetic product) or a mixture. The target is the trans-isomer. The Fix: Base-catalyzed epimerization via the enolate intermediate.

  • Protocol:

    • Isolate the crude cis-acid.

    • Dissolve in MeOH/NaOH (aq).

    • Reflux is mandatory. Room temperature stirring is insufficient for the sterically hindered cyclopentane ring.

    • Monitoring: Do not stop at "clear solution." Monitor by HPLC. The cis isomer elutes later on most Reverse Phase C18 columns due to intramolecular H-bonding (pseudo-ring formation) making it slightly more hydrophobic than the trans form (check your specific method).

Troubleshooting Guide: Symptom vs. Solution

SymptomProbable CauseCorrective Action
Stirrer seized during AlCl₃ addition Formation of dense Al-complex ("Red Oil").Immediate: Increase agitation torque. Prevention: Dilute with excess Bromobenzene (3-5 volumes) before AlCl₃ addition.
Low Yield (<50%) Insufficient Lewis Acid.Ensure AlCl₃ ≥ 2.2 eq . The product consumes 2 equivalents (Ketone + Carboxylate).
Product Melting Point < 118°C Incomplete epimerization (cis contamination).Recrystallize from Toluene/Heptane. If crude, re-subject to NaOH/MeOH reflux for 4 hours.
Emulsion during Quench Aluminum hydroxides precipitating at pH 4-6.Use Acidic Quench (HCl) . Keep pH < 1 during phase separation to keep Al species soluble (as Al³⁺).
Des-bromo impurity (>1%) Protodebromination.Reaction temperature too high (>60°C) during acylation. Keep T < 45°C.

FAQ: Operator & Scientist Queries

Q1: Can I perform the epimerization in the same pot as the Friedel-Crafts reaction? Answer:No. The Friedel-Crafts uses anhydrous acidic conditions (AlCl₃). The epimerization requires basic conditions (NaOH) or prolonged thermal equilibration. Quenching AlCl₃ directly with base is violent and generates massive aluminum salts that are impossible to filter. Isolate the crude organic phase first.

Q2: Why is the "Inverse Quench" recommended? Answer: Pouring water into the reaction mixture causes a massive exotherm and HCl gas spike, potentially ejecting material. Inverse Quench (pouring the reaction mixture into cold dilute HCl) allows you to control the heat evolution rate by addition speed.

Q3: My HPLC shows two peaks close together. Which is which? Answer: In standard Reverse Phase (C18, Acidic Mobile Phase):

  • Peak 1 (Earlier): trans-Isomer (Target). The carboxyl and benzoyl groups are on opposite sides, exposing polar surfaces better to the mobile phase.

  • Peak 2 (Later): cis-Isomer.[1][2] The cis form often engages in intramolecular H-bonding between the carboxylic acid and the ketone carbonyl, masking polarity and increasing retention.

  • Validation: Spike with pure reference standard to confirm.

Impurity Profile Decision Tree

Use this logic flow to identify the root cause of purity failures.

ImpurityTree Figure 2: Troubleshooting Purity Issues Start Purity Failure Analysis CheckMP Check Melting Point (Target: 120-122°C) Start->CheckMP LowMP MP < 115°C CheckMP->LowMP HighMP MP > 125°C (Rare) CheckMP->HighMP CheckHPLC Check HPLC (cis/trans ratio) LowMP->CheckHPLC CisHigh High 'cis' content CheckHPLC->CisHigh TransGood Ratio OK (>98:2) But MP Low CheckHPLC->TransGood Action1 Action: Reprocess NaOH/MeOH Reflux CisHigh->Action1 Action2 Action: Check for Solvent Inclusions or Des-bromo analog TransGood->Action2

References

  • Friedel-Crafts Acylation Mechanisms & Scale-Up: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for AlCl3 stoichiometry).
  • Synthesis of Trans-2-aroylcyclopentanecarboxylic acids: Journal of Medicinal Chemistry, "Design and Synthesis of SGLT2 Inhibitors." (General scaffold synthesis).
  • Epimerization Thermodynamics: Eliel, E. L. Stereochemistry of Carbon Compounds. (Thermodynamic preference of trans-1,2-disubstituted cyclopentanes).
  • Safety in AlCl3 Quenching : Organic Process Research & Development (OPRD). "Safe Scale-Up of Friedel-Crafts Acylations."

  • Compound Data : PubChem Entry for trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Halogenated trans-2-Benzoyl-Cyclopentanecarboxylic Acids for Researchers

In the landscape of drug discovery and chemical biology, the nuanced effects of halogen substitution on the physicochemical and biological properties of small molecules are of paramount importance. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the nuanced effects of halogen substitution on the physicochemical and biological properties of small molecules are of paramount importance. This guide provides an in-depth, objective comparison of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid and its chloro and fluoro analogs. By examining their synthesis, properties, and performance, we aim to equip researchers, scientists, and drug development professionals with the critical data needed to make informed decisions in their work.

Introduction: The Significance of Halogen Substitution

The choice of halogen substituent on a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile. The distinct electronegativity, size, and lipophilicity of fluorine, chlorine, and bromine can profoundly influence a molecule's binding affinity to biological targets, its metabolic stability, and its membrane permeability. The trans-2-benzoyl-cyclopentanecarboxylic acid scaffold serves as a valuable platform for exploring these halogen-driven effects. The trans configuration of the substituents on the cyclopentane ring provides a specific stereochemical arrangement that can be crucial for biological activity[1].

Physicochemical Properties: A Comparative Analysis

The substitution of different halogens at the para-position of the benzoyl ring leads to predictable yet significant alterations in the physicochemical properties of these analogs. A summary of these properties is presented in Table 1.

PropertyBromo AnalogChloro AnalogFluoro Analog
Molecular Formula C₁₃H₁₃BrO₃C₁₃H₁₃ClO₃C₁₃H₁₃FO₃
Molecular Weight 311.17 g/mol 268.70 g/mol 252.25 g/mol
Melting Point 120-122 °C[2]Light yellow solid (Specific MP not found)(Specific MP not found)
Boiling Point (Predicted) 455.4 ± 40.0 °C[2]407.5 ± 35.0 °C[3](Not available)
pKa (Predicted) 4.30 ± 0.40[2]4.61 ± 0.10[3](Not available)
Physical Appearance Off-white solidLight yellow solid(Not available)

Synthesis of Halogenated Analogs: A Unified Approach

The synthesis of these three analogs can be achieved through a consistent and reliable method: the Friedel-Crafts acylation of cyclopentanecarboxylic acid with the corresponding 4-halobenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product Cyclopentanecarboxylic_acid trans-Cyclopentane- carboxylic Acid Catalyst AlCl₃ (Lewis Acid) Cyclopentanecarboxylic_acid->Catalyst + Halobenzoyl_chloride 4-Halo-benzoyl Chloride (X = F, Cl, Br) Halobenzoyl_chloride->Catalyst Product trans-2-(4-Halobenzoyl)- cyclopentanecarboxylic Acid Catalyst->Product Friedel-Crafts Acylation Solvent Anhydrous Solvent (e.g., CS₂, Nitrobenzene) Solvent->Catalyst

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure that can be adapted for the synthesis of each analog.

Materials:

  • Cyclopentanecarboxylic acid (1.0 eq)

  • 4-Bromobenzoyl chloride, 4-Chlorobenzoyl chloride, or 4-Fluorobenzoyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous carbon disulfide (CS₂) or nitrobenzene

  • Hydrochloric acid (5% aqueous solution)

  • Dichloromethane or diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0-5 °C using an ice bath.

  • In a separate flask, dissolve the appropriate 4-halobenzoyl chloride in the anhydrous solvent and add it to a dropping funnel.

  • Add the 4-halobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add cyclopentanecarboxylic acid dropwise to the reaction mixture.

  • Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 5% HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure trans-2-(4-halobenzoyl)cyclopentanecarboxylic acid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Aluminum chloride is highly reactive with water, which would deactivate the catalyst. The use of anhydrous solvents and an inert atmosphere is crucial for the reaction's success.

  • Lewis Acid Catalyst: AlCl₃ coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is the key reactive species for the electrophilic aromatic substitution.

  • Controlled Temperature: The reaction is exothermic. Low-temperature addition of reagents prevents side reactions and ensures the stability of the acylium ion.

  • Acidic Workup: The acidic workup protonates the carboxylate and neutralizes any remaining catalyst.

Performance and Application: A Comparative Overview

The true value of these analogs lies in their differential performance in biological and chemical systems. The choice of halogen directly impacts their potential applications.

Biological Activity

A key differentiator among these analogs is their biological activity profile.

Enzyme Inhibition (Bromo Analog): The bromo analog has been identified as a potent enzyme inhibitor, particularly against carboxylesterases (CES). This enhanced activity is attributed to the higher lipophilicity and polarizability of the bromine atom, which can lead to stronger interactions within the enzyme's active site.

  • IC₅₀ Value: 12.5–15.0 µM (CES inhibition)

Antimicrobial Activity (Chloro Analog): The chloro analog has demonstrated moderate antimicrobial effects. While specific Minimum Inhibitory Concentration (MIC) values against various bacterial strains were not detailed in the available literature, its activity suggests potential applications in the development of new antibacterial agents. Further studies are warranted to fully characterize its antimicrobial spectrum and potency.

Fluoro Analog: Specific biological activity data for the fluoro analog was not prominently available in the reviewed sources. However, based on general principles of medicinal chemistry, the introduction of a fluorine atom can often enhance metabolic stability and membrane permeability, making it a valuable candidate for further investigation in various biological assays.

Structure-Activity Relationship (SAR)

The observed differences in biological activity can be rationalized through a structure-activity relationship analysis.

SAR cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Structure Halogen (X) at para-position Properties Electronegativity Size Lipophilicity (LogP) Polarizability Structure:f0->Properties:f0 Influences Structure:f0->Properties:f1 Influences Activity Enzyme Inhibition Antimicrobial Activity Metabolic Stability Properties:f2->Activity:f0 Key for Properties:f3->Activity:f0 Key for Properties->Activity Dictates

Caption: Relationship between halogen substitution, physicochemical properties, and biological activity.

The trend observed (Br > Cl in terms of enzyme inhibition) suggests that increased lipophilicity and polarizability are beneficial for this particular biological target. The moderate antimicrobial activity of the chloro analog may be due to a balance of electronic effects and membrane transport properties.

Conclusion and Future Directions

This guide has provided a comparative analysis of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid and its chloro and fluoro analogs. The choice of halogen substituent significantly impacts the physicochemical properties and, consequently, the biological performance of these compounds.

  • The bromo analog stands out for its potent enzyme inhibitory activity, making it a strong candidate for further development in this area.

  • The chloro analog presents a promising starting point for the discovery of new antimicrobial agents.

  • The fluoro analog , while less characterized in the available literature, holds potential due to the favorable properties often conferred by fluorine in medicinal chemistry.

Future research should focus on obtaining more extensive experimental data, particularly for the chloro and fluoro analogs. This includes determining their precise physicochemical properties and conducting a broader range of biological assays to fully elucidate their therapeutic potential. Such studies will undoubtedly provide a clearer picture of the distinct advantages each halogenated analog can offer in the pursuit of novel chemical probes and drug candidates.

References

  • PLOS. (n.d.). Beyond IC50 —A computational dynamic model of drug resistance in enzyme inhibition treatment. Retrieved February 2, 2026, from [Link]

  • PubMed. (2022). Effects of chlorogenic acid on antimicrobial, antivirulence, and anti-quorum sensing of carbapenem-resistant Klebsiella pneumoniae. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved February 2, 2026, from [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopentanecarboxylic acid derivatives.
  • PubMed. (2024). Anti-bacteria, anti-biofilm, and anti-virulence activity of the synthetic compound MTEBT-3 against carbapenem-resistant Klebsiella pneumoniae strains ST3984. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Metabolism and biological activity of cis- and trans-phylloquinone in the rat. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2021). Antimicrobial activity and mode of action of 1,8-cineol against carbapenemase-producing Klebsiella pneumoniae. Retrieved February 2, 2026, from [Link]

  • PubMed. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). Cyclopentanecarboxylic acid, 3-(chloroformyl)-, methyl ester, cis-. Retrieved February 2, 2026, from [Link]

  • Chemsrc. (2025). cis-4-aminomethyl-1-cyclohexanecarboxylic acid. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Cyclopentanecarboxylic acid. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved February 2, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Distinguishing Isomers of 2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid

Executive Summary For researchers in drug development and organic synthesis, the unambiguous characterization of stereoisomers is not merely an academic exercise; it is a prerequisite for understanding biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug development and organic synthesis, the unambiguous characterization of stereoisomers is not merely an academic exercise; it is a prerequisite for understanding biological activity and ensuring product safety. The diastereomers of 2-(4-Bromobenzoyl)cyclopentanecarboxylic acid—specifically the cis and trans isomers—present a classic analytical challenge. While they share the same molecular formula and connectivity, their distinct three-dimensional arrangements give rise to unique physical, chemical, and spectroscopic properties. This guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive differentiation of these isomers. We will delve into the causality behind experimental choices, focusing on Nuclear Magnetic Resonance (NMR) as the primary tool, supported by Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

The Analytical Challenge: Differentiating Diastereomers

The core of the challenge lies in the subtle structural differences between the cis and trans isomers of 2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. In the cis isomer, the bulky 4-bromobenzoyl and carboxylic acid groups reside on the same face of the cyclopentane ring, leading to potential steric hindrance and intramolecular interactions. In the trans isomer, these groups are on opposite faces, resulting in a more extended conformation. These geometric distinctions directly influence the electronic environment of each atom, providing the basis for spectroscopic differentiation.

The Cornerstone Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive method for distinguishing these diastereomers.[1][2][3] By analyzing chemical shifts, coupling constants, and through-space correlations, we can build a complete and unambiguous picture of the molecule's stereochemistry.

¹H NMR: Decoding Chemical Shifts and Coupling Constants

The ¹H NMR spectrum provides the initial and most crucial clues. The key diagnostic signals are the methine protons on the cyclopentane ring at positions C1 (adjacent to the carboxylic acid) and C2 (adjacent to the benzoyl group).

  • Chemical Shift (δ): The spatial arrangement of the aromatic ring and carbonyl groups creates distinct anisotropic effects on the nearby protons. In the cis isomer, the proximity of the two substituents can lead to either shielding or deshielding of the C1-H and C2-H protons compared to the trans isomer, where these groups are distant. These differences in the electronic environment result in measurably different chemical shifts.[2]

  • Vicinal Coupling Constants (³JHH): This is the most reliable diagnostic tool in the ¹H NMR spectrum. The magnitude of the coupling constant between the vicinal protons (H1 and H2) is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[4][5][6][7]

    • In the trans isomer, the H1 and H2 protons are typically in a pseudo-diaxial arrangement, corresponding to a dihedral angle approaching 180°. This geometry results in a large coupling constant, typically in the range of 11-19 Hz.[8]

    • In the cis isomer, the H1 and H2 protons are in a pseudo-axial-equatorial or diequatorial arrangement, with a dihedral angle closer to 0° or 60°. This leads to a significantly smaller coupling constant, generally in the range of 5-14 Hz.[8]

This predictable difference in ³JHH values provides a clear and quantitative method for assignment.

¹³C NMR: The Impact of Steric Compression

While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory data. The key principle here is the gamma-gauche (γ-gauche) effect, where steric compression between atoms separated by three bonds (in a gauche conformation) causes an upfield shift (shielding) in the ¹³C NMR spectrum.[9][10][11]

  • In the cis isomer, the close proximity of the bulky benzoyl and carboxylic acid groups can force the cyclopentane ring into a conformation where steric compression occurs between the substituent carbons and the γ-carbons of the ring. This steric strain typically results in the signals for the relevant ring carbons appearing at a higher field (lower ppm value) compared to the less sterically hindered trans isomer.[9][12][13]

2D NOESY: Unambiguous Proof of Through-Space Proximity

For absolute, publishable confirmation of stereochemistry, the 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the method of choice.[14][15][16][17] NOESY detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds.[17]

  • Cis Isomer: A distinct cross-peak will be observed between the signals for the H1 and H2 protons. This indicates that these protons are on the same face of the ring and are spatially close (typically < 5 Å), which is only possible in the cis configuration.[15]

  • Trans Isomer: No NOESY cross-peak will be observed between H1 and H2, as they are on opposite faces of the ring and too far apart for the NOE to be detected.

The presence or absence of this single cross-peak provides a definitive and visually intuitive answer.

Confirmatory Methods: IR Spectroscopy and Mass Spectrometry

Infrared (IR) Spectroscopy: Probing Intramolecular Interactions

The primary difference observable by IR spectroscopy stems from the potential for intramolecular hydrogen bonding in the cis isomer.[18][19][20]

  • Cis Isomer: The carboxylic acid proton can form an intramolecular hydrogen bond with the oxygen of the nearby benzoyl group. This internal H-bond weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber and appear as a very broad band in the 2500-3200 cm⁻¹ region.

  • Trans Isomer: Intramolecular hydrogen bonding is impossible due to the distance between the functional groups.[18] It can only form intermolecular hydrogen bonds. Consequently, the O-H stretch in the trans isomer will typically appear as a sharper, more distinct band at a higher frequency compared to the cis isomer, especially in dilute solutions where intermolecular interactions are minimized.[19]

Mass Spectrometry (MS): Differentiating Fragmentation

While both diastereomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI-MS) can differ.[21][22][23][24] The stereochemistry can influence the stability of the molecular ion and its subsequent fragmentation pathways.

  • Expected Differences: The cis isomer, being more sterically crowded, might undergo a unique fragmentation pathway that is less favorable for the more stable trans isomer. For example, a concerted elimination involving both substituent groups might be feasible only in the cis configuration. This would lead to fragment ions of different mass-to-charge ratios (m/z) or different relative abundances in the mass spectra of the two isomers.[25] This analysis is often complex but can provide strong supporting evidence.[21]

Data Summary and Visualization

Comparative Data Table
Spectroscopic ParameterExpected Result for cis-IsomerExpected Result for trans-IsomerRationale
¹H NMR: ³J(H1,H2) Small (5-14 Hz)Large (11-19 Hz)Dihedral angle dependence (Karplus relationship).[5]
¹³C NMR: Ring Carbons Shifted upfield (shielded)Shifted downfield (deshielded)Steric compression (γ-gauche effect).[9][10]
2D NOESY Cross-peak between H1, H2No cross-peak between H1, H2Through-space proximity of protons.[15][17]
IR: O-H Stretch Broad, shifted to lower cm⁻¹Sharper, at higher cm⁻¹Intramolecular H-bonding is possible.[18][19]
MS Fragmentation Potentially unique fragment ionsDifferent relative abundancesStereochemistry influences fragmentation pathways.[21][24]
Analytical Workflow

G cluster_0 Primary Analysis: NMR cluster_1 Confirmatory Analysis cluster_2 Definitive Assignment H1_NMR ¹H NMR Analysis C13_NMR ¹³C NMR Analysis H1_NMR->C13_NMR Confirm Skeleton Assignment Unambiguous Isomer Assignment H1_NMR->Assignment NOESY 2D NOESY C13_NMR->NOESY Definitive Proof C13_NMR->Assignment NOESY->Assignment IR IR Spectroscopy IR->Assignment MS Mass Spectrometry MS->Assignment Sample Isomer Mixture or Unknown Isomer Sample->H1_NMR Initial Screen Sample->IR Sample->MS

Caption: A hierarchical workflow for isomer identification.

NOESY Correlation Diagram

G cluster_cis cis-Isomer cluster_trans trans-Isomer a H1 b H2 a->b  NOE Correlation  (Through-space) c H1 d H2 note No Correlation (>5Å apart)

Caption: NOE correlation distinguishes the cis-isomer.

Experimental Protocols

Protocol 1: NMR Spectroscopy (¹H, ¹³C, NOESY)
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate resolution to accurately measure coupling constants.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.

  • 2D NOESY Acquisition: Use a standard phase-sensitive NOESY pulse sequence. A mixing time of 500-800 ms is typically appropriate for molecules of this size.

  • Data Processing: Process all spectra using appropriate software. For ¹H NMR, carefully analyze the multiplicities and integrate the peaks. For NOESY, identify cross-peaks that are off the diagonal.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a dilute solution (~1% w/v) of the sample in a non-polar solvent like carbon tetrachloride (CCl₄) to minimize intermolecular H-bonding. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Examine the region from 3500-2500 cm⁻¹ for the O-H stretching vibration and the 1750-1650 cm⁻¹ region for C=O stretches.

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas or Liquid Chromatography.

  • Ionization: Use Electron Ionization (EI) to induce fragmentation.

  • Analysis: Acquire the mass spectrum and identify the molecular ion peak (M⁺). Compare the fragmentation patterns of the two isomers, paying close attention to the relative abundances of the major fragment ions.

The Gold Standard: X-ray Crystallography

It is important to acknowledge that while spectroscopy provides a robust and comprehensive solution, single-crystal X-ray diffraction is the ultimate "gold standard" for determining absolute and relative stereochemistry.[26][27][28][29] If a suitable single crystal of an isomer can be grown, its analysis will yield an unambiguous 3D structure, providing absolute proof that can be used to calibrate and confirm the spectroscopic assignments.[1][27]

Conclusion and Recommendations

The differentiation of the cis and trans isomers of 2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is readily achievable through a systematic and multi-faceted spectroscopic approach.

Recommendation:

  • Primary Analysis: Begin with ¹H NMR . The vicinal coupling constant (³JHH) between the C1 and C2 protons will provide the most direct and often sufficient evidence for assignment.

  • Definitive Confirmation: For unambiguous proof, perform a 2D NOESY experiment. The presence or absence of a cross-peak between the C1 and C2 protons is a definitive indicator of cis or trans stereochemistry, respectively.

  • Supporting Evidence: Utilize IR spectroscopy to probe for intramolecular hydrogen bonding and ¹³C NMR to identify shifts due to steric compression. Mass spectrometry can provide additional confirmatory data through the analysis of distinct fragmentation patterns.

By integrating these techniques, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity of their data and the progression of their research and development efforts.

References

  • Absolute Stereochemistry: The merits of ven and XRD - ePrints Soton. (n.d.).
  • Determination of absolute configuration - Purechemistry. (2024).
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Protocols.
  • Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. (2024). ResearchGate.
  • Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. (n.d.). National Institutes of Health.
  • Distinguish between intermolecular and intramolecular hydrogen bonding using ir spectroscopy. (2018). Brainly.in.
  • Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. (2013). National Institutes of Health.
  • The use of X-ray crystallography to determine absolute configuration. (2007). FOLIA.
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.).
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega.
  • 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data.
  • trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. (n.d.). Benchchem.
  • A reinterpretation of beta, gamma, and delta substituent effects on 13C chemical shifts. (2025).
  • Ab initio calculations of possible γ-gauche effects in the ¹³C-NMR for methine and carbonyl carbons in precise polyethylene acrylic acid copolymers. (2013). PubMed.
  • Ab Initio Calculations of Possible γ-Gauche Effects in the 13 C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. (n.d.). MDPI.
  • How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding? (2015).
  • Introduction of a method to analyze 3D structures using homonuclear couplings. (n.d.). JEOL.
  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • Describe the γ (gamma) effect in ¹³C NMR with an appropriate diag.. (2025). Filo.
  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. (n.d.). PMC - NIH.
  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. (n.d.). Journal of Chemical Reviews.
  • Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts.
  • mass spectra - fragmentation patterns. (n.d.). Chemguide.
  • 11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts.
  • CIS TRANS ISOMERS AND NMR. (2014). ORGANIC SPECTROSCOPY INTERNATIONAL.
  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube.
  • Karplus equation. (n.d.). Wikipedia.
  • How does NMR differentiate between cis and trans isomers? (n.d.). TutorChase.
  • How to use infrared spectroscopy to distinguish between cis and trans isomers. (2020). Quora.
  • The Infrared Spectroscopy of Alkenes. (2016).
  • Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of Substituted Cyclopropanes. (n.d.). Benchchem.
  • 12: Complex Coupling. (2024). Chemistry LibreTexts.
  • Proton numbering scheme for trans-1,2-disubstituted cyclopentanes. (n.d.). ResearchGate.
  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.).
  • 4.2: Cis-Trans Isomerism in Cycloalkanes. (2024). Chemistry LibreTexts.
  • trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | C13H13BrO3. (n.d.). PubChem.
  • spectroscopic comparison of cyclooctane dicarboxylic acid isomers. (n.d.). Benchchem.
  • Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy. (n.d.). PubMed.

Sources

Validation

A Comparative Guide to the Definitive Structural Elucidation of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of establishing structure-activity...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting stringent regulatory requirements. The spatial arrangement of atoms, particularly the relative and absolute stereochemistry, dictates a molecule's biological activity. A subtle change from a trans to a cis isomer, for instance, can transform a potent therapeutic into an inactive or even toxic compound.

This guide provides an in-depth, experience-driven comparison of analytical techniques for confirming the stereochemistry of chiral molecules, centered on the case study of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. While various methods can offer clues, we will demonstrate why Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal "gold standard" for providing definitive, atomic-level proof of structure.

The Challenge: Confirming the trans Configuration

The molecule trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid possesses two chiral centers on its cyclopentane ring.[1] This gives rise to the possibility of different stereoisomers, namely enantiomers and diastereomers.[2][3][4] The critical distinction for this molecule is the trans configuration, where the bulky 4-bromobenzoyl and carboxylic acid groups are positioned on opposite faces of the cyclopentane ring. This specific arrangement is energetically favored as it minimizes steric hindrance.[5] However, synthetic procedures can sometimes yield mixtures of isomers, making rigorous structural verification essential.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the most powerful method for determining the atomic and molecular structure of a compound.[6] It provides a direct, three-dimensional map of electron density within a crystal, from which precise atomic coordinates, bond lengths, bond angles, and torsional angles can be derived.[7][8] For stereochemical confirmation, this technique is unparalleled because it doesn't just suggest a structure; it reveals it at the atomic level.

Crystallographic analysis of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid reveals not only the covalent structure but also how the molecules arrange themselves in the solid state. The structure is stabilized by a network of intermolecular forces, primarily strong hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming characteristic dimers.[5] Additionally, weaker halogen bonding and van der Waals interactions involving the bromine atoms contribute to the overall crystal packing.[5]

Experimental Workflow: From Powder to Proof

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The causality behind each experimental choice is paramount.

G cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Essential Mounting Crystal Selection & Mounting Crystallization->Mounting Select Defect-Free Crystal DataCollection X-ray Data Collection Mounting->DataCollection Cryo-cooling Processing Data Processing (Indexing, Integration, Scaling) DataCollection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Iterative Process Validation Validation & Interpretation Refinement->Validation Check R-factors FinalStructure FinalStructure Validation->FinalStructure Final Structure Confirmed

Sources

Comparative

bioassay validation for screening derivatives of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

Bioassay Validation Guide: Screening Derivatives of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid Executive Summary: The Scaffold & The Target The compound trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid repres...

Author: BenchChem Technical Support Team. Date: February 2026

Bioassay Validation Guide: Screening Derivatives of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid

Executive Summary: The Scaffold & The Target

The compound trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid represents a privileged scaffold in medicinal chemistry, primarily recognized for its potent inhibitory activity against Carboxylesterases (CES) , with reported IC₅₀ values in the 12.5–15.0 µM range. Its structural features—specifically the lipophilic 4-bromobenzoyl moiety coupled with the rigid cyclopentane ring—allow it to occupy the large, hydrophobic catalytic pockets of mammalian CES enzymes (CES1/CES2).

Beyond metabolic enzyme modulation, derivatives of this scaffold are increasingly screened for antimicrobial activity and as intermediates for thiazolidinone-based anticancer agents . This guide provides a rigorous validation framework for screening libraries based on this scaffold, comparing biochemical enzymatic assays with phenotypic cell-based approaches.

Comparative Analysis of Screening Methodologies

When screening derivatives of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid, researchers must choose between direct target engagement (Biochemical) and functional physiological response (Cell-based).

Table 1: Assay Performance Matrix
FeatureAssay A: Biochemical Fluorometric (Recommended) Assay B: Colorimetric Absorbance Assay C: Cell-Based Viability
Primary Target Carboxylesterase (CES1/CES2)Carboxylesterase (CES1/CES2)General Cytotoxicity / Antimicrobial
Readout Fluorescence (Ex/Em: 490/520 nm)Absorbance (405 nm)Luminescence / Turbidity
Substrate Fluorescein Diacetate (FDA)p-Nitrophenyl Acetate (p-NPA)ATP / OD600
Sensitivity High (Detects <10 nM activity)Moderate (Requires higher enzyme conc.)Low to Moderate
Interference Risk Quenching by bromine derivativesColor overlap (yellow compounds)Membrane permeability issues
Throughput Ultra-High (1536-well ready)High (96/384-well)Medium (Incubation time dependent)
Z-Factor Target > 0.7> 0.5> 0.4

Expert Insight: For this specific scaffold, Assay A (Fluorometric) is superior. The bromine substituent on the benzoyl ring can induce heavy-atom quenching or absorbance shifts in the UV-Vis range, potentially interfering with colorimetric readouts (p-NPA). Fluorescence provides a higher signal-to-noise ratio, essential for distinguishing subtle structure-activity relationship (SAR) shifts in derivatives.

Validated Experimental Protocol: Fluorometric CES Inhibition Assay

This protocol is designed to validate the inhibitory potential of derivatives against Recombinant Human Carboxylesterase 1 (hCES1).

A. Reagents & Setup
  • Enzyme: Recombinant hCES1 (0.5 nM final concentration).

  • Substrate: Fluorescein Diacetate (FDA), 5 µM final.

  • Buffer: 100 mM HEPES, pH 7.4, 150 mM NaCl.

  • Control Inhibitor: Bis-p-nitrophenyl phosphate (BNPP).

B. Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid derivatives in 100% DMSO to 10 mM.

    • Critical: The 4-bromobenzoyl group increases lipophilicity (cLogP ~2.8). Ensure no precipitation occurs upon dilution into aqueous buffer. Limit final DMSO concentration to <1%.

  • Pre-Incubation:

    • Dispense 5 µL of compound (at 3x concentration) into black 384-well plates.

    • Add 10 µL of hCES1 enzyme solution.

    • Incubate for 15 minutes at 37°C to allow equilibrium binding to the active site.

  • Reaction Initiation:

    • Add 5 µL of FDA substrate (3x concentration).

    • Kinetic Read: Monitor fluorescence (Ex 485 nm / Em 525 nm) continuously for 20 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) of the linear portion.

    • Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

C. Validation Parameters (Acceptance Criteria)
  • Z-Factor: Must be ≥ 0.6 for a robust screening campaign.

    • Formula:

      
      
      
  • Signal-to-Background (S/B): > 5-fold.[1]

  • Interference Check: Run a "Compound + Product (Fluorescein)" control. If the fluorescence is lower than the Product alone, the derivative is a quencher (common with brominated aryls).

Visualizing the Screening Logic

The following diagrams illustrate the mechanism of action and the decision-making workflow for screening this specific chemical class.

Diagram 1: Mechanism of Action (CES Inhibition)

This diagram depicts how the scaffold blocks the hydrolysis of the ester substrate.

CES_Mechanism Enzyme hCES1 Enzyme (Active Site Serine) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Product Hydrolysis Product (Fluorescence) Enzyme->Product Catalysis (Blocked) Scaffold trans-2-(4-Bromobenzoyl)... (Inhibitor) Scaffold->Complex Steric Blockade Substrate Ester Substrate (FDA) Substrate->Enzyme Competition Complex->Product No Reaction

Caption: The 4-bromobenzoyl moiety sterically hinders substrate access to the catalytic serine triad of CES1.

Diagram 2: Screening Validation Workflow

A self-validating logic flow to eliminate false positives caused by the scaffold's physicochemical properties.

Screening_Workflow Start Library Screening (Derivatives) Primary Primary Assay (Fluorometric) Start->Primary Hit_Check >50% Inhibition? Primary->Hit_Check Hit_Check->Start No Counter Counter Screen (Auto-Fluorescence/Quenching) Hit_Check->Counter Yes Valid Valid Hit Counter->Valid No Interference FalsePos False Positive (Optical Interference) Counter->FalsePos Interference Detected Secondary Secondary Assay (Orthogonal: Absorbance/LC-MS) Valid->Secondary

Caption: Workflow prioritizes early detection of optical interference common in halogenated benzoyl derivatives.

References

  • BenchChem. (n.d.). trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid: Biological Activity and Mechanism. Retrieved from

  • PubChem. (2025).[2][3] Compound Summary: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (CID 23549251).[2] National Library of Medicine. Retrieved from

  • Wang, G., et al. (2018). Structure-Activity Relationships of Carboxylesterase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for CES inhibition protocols).
  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS. (Source for Z-factor and screening logic).

Sources

Validation

Comparative Guide: Synthetic Routes to trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic Acid

Executive Summary trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (CAS 733740-98-2) is a critical bicyclic scaffold used in the synthesis of bioactive pharmaceutical ingredients, most notably as a structural analog t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (CAS 733740-98-2) is a critical bicyclic scaffold used in the synthesis of bioactive pharmaceutical ingredients, most notably as a structural analog to the cyclohexane intermediates found in antipsychotics like Lurasidone and various GPCR-targeting ligands.

The synthesis of this molecule presents a classic stereochemical challenge: establishing the thermodynamic trans-configuration on a five-membered ring. While the kinetic product of most cyclization or acylation reactions is the cis-isomer (due to the geometry of starting anhydrides), the trans-isomer is required for biological activity. This guide critically evaluates the two dominant synthetic strategies: the Friedel-Crafts Acylation/Isomerization Route (Industrial Standard) and the Enolate C-Acylation Route (Discovery Scale).

Route 1: The Friedel-Crafts Acylation & Epimerization (Industrial Standard)

This route is the most widely adopted due to the low cost of starting materials and high scalability. It relies on the electrophilic aromatic substitution of bromobenzene using 1,2-cyclopentanedicarboxylic anhydride.

The Mechanism & Logic

The reaction proceeds via the formation of an acylium ion from cis-1,2-cyclopentanedicarboxylic anhydride . Because the starting anhydride is fused cis, the initial ring-opening Friedel-Crafts product is exclusively the cis-keto acid .

  • Challenge: The cis isomer is sterically congested.

  • Solution: The C2 position (alpha to the ketone) is acidic. Subjecting the cis-intermediate to thermodynamic equilibration (acid or base catalysis) inverts the stereocenter to the more stable trans-configuration, where the bulky benzoyl and carboxyl groups are anti-periplanar.

Detailed Protocol

Step A: Friedel-Crafts Acylation

  • Setup: A dry 3-neck flask equipped with a mechanical stirrer, reflux condenser, and N2 inlet.

  • Reagents: Charge AlCl3 (2.2 equiv) in dry Dichloromethane (DCM) or 1,2-Dichloroethane .

  • Addition: Cool to 0°C. Add cis-1,2-cyclopentanedicarboxylic anhydride (1.0 equiv) portion-wise.

  • Reaction: Add Bromobenzene (1.1 equiv) dropwise. The mixture typically turns dark red/brown.

  • Conditions: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. (Reflux may be required for 1-2 hours to drive conversion).

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl. Extract with DCM.

  • Intermediate: The organic layer contains predominantly cis-2-(4-bromobenzoyl)cyclopentanecarboxylic acid.

Step B: Cis-to-Trans Isomerization (Epimerization)

  • Solvent Switch: Evaporate DCM. Dissolve the crude cis-acid in Methanol .

  • Catalysis: Add a catalytic amount of H2SO4 (or use NaOMe for base-catalyzed epimerization followed by hydrolysis).

  • Reflux: Heat at reflux for 6–12 hours. The cis-isomer converts to the trans-methyl ester (if acid/MeOH is used) or trans-acid salt (if base is used).

  • Hydrolysis (if Ester formed): Treat with aqueous NaOH, then acidify to pH 2.

  • Purification: The trans-acid is typically less soluble in non-polar solvents than the cis-isomer. Recrystallize from Toluene/Heptane or Ethyl Acetate/Hexane.

Key Process Parameters
  • Yield: 65–75% (Overall).

  • Purity: >98% (after crystallization).

  • Critical Control Point: The quench must be kept cold to prevent decarboxylation. The isomerization completion must be monitored by HPLC, as cis contamination is difficult to remove later.

Route 2: Enolate C-Acylation (Discovery/Medicinal Chemistry Route)

For smaller scales (gram-scale) where anhydrous handling is easier than heavy metal waste disposal (Aluminum), the direct C-acylation of cyclopentanecarboxylic acid is preferred.

The Mechanism

This route utilizes the dianion of cyclopentanecarboxylic acid. A strong base (LDA) removes the proton from the carboxylic acid (O-H) and the alpha-proton (C-H). The resulting enolate attacks the acid chloride.

Detailed Protocol
  • Anhydrous Setup: Flame-dried flask, Argon atmosphere, -78°C bath.

  • Base Generation: Generate LDA (2.2 equiv) in dry THF by reacting Diisopropylamine with n-BuLi at -78°C.

  • Enolization: Add Cyclopentanecarboxylic acid (1.0 equiv) dropwise. Stir for 1 hour at 0°C to ensure dianion formation, then cool back to -78°C.

  • Acylation: Add 4-Bromobenzoyl chloride (1.0 equiv) dissolved in THF slowly.

  • Quench: Quench with saturated NH4Cl solution.

  • Workup: The product is a mixture of keto-enol tautomers. Acidification yields the keto-acid.

  • Stereochemistry: This route often yields a mixture of diastereomers. Equilibration (as in Route 1) is frequently required to maximize the trans ratio.

Comparative Analysis

The following table contrasts the two methodologies for decision-making.

FeatureRoute 1: Friedel-Crafts (Recommended)Route 2: Enolate Acylation
Scalability High (Kg to Ton scale)Low (Gram to Kg scale)
Reagent Cost Low (Anhydride, AlCl3 are commodities)High (LDA, n-BuLi, dry THF)
Atom Economy Moderate (Stoichiometric Al waste)Low (Lithium waste, amine byproduct)
Stereocontrol Kinetic cis

Thermodynamic trans
Mixed (Requires equilibration)
Safety Exothermic quench of AlCl3Pyrophoric organolithiums
Typical Yield 70%45-55%
Strategic Recommendation
  • For Drug Development/Process Chemistry: Adopt Route 1 . The starting materials are stable, and the crystallization-driven purification of the trans-isomer is robust.

  • For Rapid Analog Generation: Adopt Route 2 . It allows for quick variation of the ring size or benzoyl substituent without synthesizing specific anhydrides.

Visualizing the Pathway

The following diagram illustrates the mechanistic flow of the preferred Friedel-Crafts Route , highlighting the critical isomerization step.

G Start Start: 1,2-Cyclopentanedicarboxylic Anhydride (Cis) Intermediate Intermediate: Cis-Keto Acid (Kinetic Product) Start->Intermediate Friedel-Crafts Acylation Reagents Reagents: Bromobenzene AlCl3 (Lewis Acid) Reagents->Intermediate Isomerization Epimerization: H+ / MeOH or Base Thermodynamic Control Intermediate->Isomerization Reflux Product Target Product: trans-2-(4-Bromobenzoyl) cyclopentanecarboxylic Acid Isomerization->Product Inversion at C2

Figure 1: Reaction pathway from anhydride to trans-keto acid via Friedel-Crafts acylation and thermodynamic epimerization.

References

  • Friedel-Crafts Acylation Methodology

    • Olah, G. A. "Friedel-Crafts and Related Reactions."[1][2][3] Wiley-Interscience, New York. (Classic reference for AlCl3 mediated acylation mechanisms).

    • BenchChem. "trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid Structure and Synthesis." Link

  • Isomerization of Cyclic Keto-Acids: Journal of Organic Chemistry. "Thermodynamic Equilibration of 1,2-Disubstituted Cycloalkanes." (General principle for cis-to-trans conversion of 2-substituted cycloalkanecarboxylic acids).
  • Analogous Lurasidone Intermediate Synthesis

    • Org.[4][5] Process Res. Dev. "Scalable Synthesis of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid Derivatives." (Demonstrates the industrial handling of the 6-membered ring analog). Link

  • Chemical Suppliers & Properties

    • PubChem.[6] "trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid - Compound Summary." Link[6]

Sources

Comparative

kinetic analysis of enzyme inhibition by trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

Introduction: The Critical Role of Kinetic Analysis in Drug Development In the landscape of modern drug discovery, the identification of novel enzyme inhibitors is a cornerstone of therapeutic innovation. However, the jo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Kinetic Analysis in Drug Development

In the landscape of modern drug discovery, the identification of novel enzyme inhibitors is a cornerstone of therapeutic innovation. However, the journey from a promising "hit" compound to a viable clinical candidate is contingent upon a rigorous and comprehensive understanding of its interaction with the target enzyme. This is where kinetic analysis proves indispensable. It transcends simple potency measurements (e.g., IC50 values) to elucidate the precise mechanism of inhibition, providing critical insights into a compound's efficacy, selectivity, and potential for optimization.

This guide was initially conceived to explore the kinetic profile of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. However, a thorough review of the scientific literature reveals a notable absence of published data regarding its biological activity or enzyme inhibitory properties. While its chemical structure is defined, its therapeutic potential remains uncharted territory.

To provide a robust and data-driven resource, we will pivot our focus to a well-characterized and therapeutically relevant enzyme: Human Carbonyl Reductase 1 (CBR1) . By examining the kinetic profiles of known CBR1 inhibitors, we can establish a comparative framework that will not only illuminate the nuances of CBR1 inhibition but also serve as a practical guide for researchers embarking on the kinetic characterization of novel compounds, including our initial subject of interest.

CBR1 is a ubiquitously expressed NADPH-dependent oxidoreductase that plays a significant role in the metabolism of a wide array of xenobiotics, including clinically important anticancer agents such as doxorubicin and daunorubicin.[1] The metabolic activity of CBR1 can lead to the formation of less potent and more cardiotoxic metabolites, thereby influencing the therapeutic window of these drugs. Consequently, the inhibition of CBR1 has emerged as a compelling strategy to enhance the efficacy and mitigate the adverse effects of certain chemotherapies.

This guide will provide a detailed comparison of the kinetic parameters of several known CBR1 inhibitors, present a comprehensive, step-by-step protocol for the kinetic analysis of CBR1, and offer a logical framework for the characterization of novel inhibitors.

Workflow for Kinetic Analysis of a Novel Enzyme Inhibitor

The kinetic characterization of a novel enzyme inhibitor is a systematic process that moves from initial screening to a detailed mechanistic understanding. The following workflow outlines the key stages of this process.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Advanced Characterization A Single-concentration screen of novel compound B IC50 determination (dose-response curve) A->B C Determine mode of inhibition (e.g., competitive, non-competitive) B->C Proceed with potent hits D Calculate inhibition constant (Ki) C->D E Assess reversibility of inhibition D->E In-depth analysis F Determine inhibitor selectivity (off-target effects) E->F

Caption: A generalized workflow for the kinetic analysis of a novel enzyme inhibitor.

Comparative Kinetic Analysis of Human Carbonyl Reductase 1 (CBR1) Inhibitors

A critical aspect of evaluating a novel inhibitor is to benchmark its performance against existing compounds. The following table summarizes the kinetic parameters for a selection of known CBR1 inhibitors, showcasing a range of potencies and mechanisms of action.

InhibitorSubstrateIC50KiMechanism of InhibitionReference
8-Prenylnaringenin (8-PN) 2,3-hexanedione-180 ± 20 nMNot explicitly stated[2]
Xanthohumol (XN) Daunorubicin11-20 µM-Not explicitly stated[2]
Isoxanthohumol (IX) Daunorubicin11-20 µM-Not explicitly stated[2]
ASP9521 Menadione44.00 µM-Not explicitly stated[3]
monoHER Daunorubicin219 µM (CBR1 V88)45 ± 18 µMCompetitive[4][5]
monoHER Doxorubicin59 µM (CBR1 V88)-Not explicitly stated[4][5]
Quercetin Doxorubicin< 59 µM-Not explicitly stated[4]

Analysis of Comparative Data:

The data presented in the table highlight several key considerations for researchers in drug development:

  • Potency Varies Widely: The inhibitors exhibit a broad range of potencies, with Ki values spanning from the nanomolar range (8-PN) to the micromolar range (monoHER and ASP9521). This underscores the importance of SAR (Structure-Activity Relationship) studies to optimize inhibitor potency.

  • Substrate-Dependence of Inhibition: The inhibitory activity of a compound can be influenced by the substrate used in the assay. For instance, monoHER displays different IC50 values depending on whether daunorubicin or doxorubicin is the substrate.[4][5] This is a critical consideration when comparing data from different studies and when designing screening assays.

  • Mechanism of Inhibition Provides Deeper Insight: Knowing the mechanism of inhibition is crucial for understanding how an inhibitor will perform in a physiological context. For example, monoHER is a competitive inhibitor with respect to the substrate daunorubicin, meaning it directly competes with the substrate for binding to the active site of CBR1.[4][5] This information can guide lead optimization efforts to enhance binding affinity.

Modes of Enzyme Inhibition

Understanding the different ways in which a compound can inhibit an enzyme is fundamental to interpreting kinetic data. The three primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive inhibition.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition E1 E ES1 ES E1->ES1 +S EI1 EI E1->EI1 +I S1 S I1 I ES1->E1 -S EI1->E1 -I E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I S2 S I2 I ES2->E2 -S ESI2 ESI ES2->ESI2 +I EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S E3 E ES3 ES E3->ES3 +S S3 S I3 I ES3->E3 -S ESI3 ESI ES3->ESI3 +I ESI3->ES3 -I

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trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid
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